molecular formula C29H29N5O5 B12419731 Fgfr4-IN-11

Fgfr4-IN-11

Cat. No.: B12419731
M. Wt: 527.6 g/mol
InChI Key: YMFNEYWPMKYGQY-UHFFFAOYSA-N
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Description

Fgfr4-IN-11 is a useful research compound. Its molecular formula is C29H29N5O5 and its molecular weight is 527.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H29N5O5

Molecular Weight

527.6 g/mol

IUPAC Name

N-[2-[[3-(3,5-dimethoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]-5-morpholin-4-ylphenyl]prop-2-enamide

InChI

InChI=1S/C29H29N5O5/c1-4-27(35)32-25-15-19(34-9-11-39-12-10-34)5-7-24(25)31-26-8-6-22-23(17-30-29(22)33-26)28(36)18-13-20(37-2)16-21(14-18)38-3/h4-8,13-17H,1,9-12H2,2-3H3,(H,32,35)(H2,30,31,33)

InChI Key

YMFNEYWPMKYGQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CNC3=C2C=CC(=N3)NC4=C(C=C(C=C4)N5CCOCC5)NC(=O)C=C)OC

Origin of Product

United States

Foundational & Exploratory

Fgfr4-IN-11: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fgfr4-IN-11 is a potent, orally active, and covalent pan-fibroblast growth factor receptor (FGFR) inhibitor with exceptional activity against FGFR4.[1] Developed through structural optimization of quinolone derivatives, this inhibitor demonstrates significant antitumor effects in preclinical models of solid tumors.[2][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular activities, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Covalent Inhibition of FGFR4

This compound acts as an irreversible inhibitor of the FGFR family of receptor tyrosine kinases.[2][3] Its mechanism of action is centered on the formation of a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain. While this compound is a pan-FGFR inhibitor, it exhibits particularly high potency against FGFR4.[1]

The covalent interaction is crucial for its high potency and prolonged duration of action. By permanently disabling the kinase activity, this compound effectively blocks the downstream signaling pathways that are aberrantly activated in various cancers. The irreversible nature of the binding means that restoration of FGFR signaling requires the synthesis of new receptor proteins.

While the specific cysteine residue targeted by this compound is detailed in its primary publication, covalent FGFR inhibitors commonly target conserved cysteine residues such as Cys477 in the P-loop or the unique Cys552 in the hinge region of FGFR4. The formation of this covalent bond has been confirmed using techniques like liquid chromatography and tandem mass spectrometry (LC-MS/MS).[2][3]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of this compound
TargetIC50 (nM)Assay Type
FGFR19.9Kinase Assay
FGFR23.1Kinase Assay
FGFR316Kinase Assay
FGFR4 1.8 Kinase Assay

Data sourced from MedChemExpress, referencing Hu S, et al. J Med Chem. 2023.[1]

Table 2: Cellular Antiproliferative Activity of this compound
Cell LineCancer TypeIC50 (nM)Assay Type
NCI-H1581Non-small cell lung cancer< 2Cell Viability Assay
SNU-16Gastric Carcinoma< 2Cell Viability Assay
Huh-7Hepatocellular Carcinoma15.63Cell Viability Assay
Hep3BHepatocellular Carcinoma52.6Cell Viability Assay

Data sourced from MedChemExpress, referencing Hu S, et al. J Med Chem. 2023.[1]

Signaling Pathway Inhibition

Activation of FGFR4 by its ligand, such as FGF19, triggers the dimerization of the receptor and autophosphorylation of its intracellular kinase domains. This initiates a cascade of downstream signaling pathways critical for cell proliferation, survival, and migration. The primary pathways affected by this compound inhibition include:

  • RAS-MAPK Pathway: Crucial for cell proliferation.

  • PI3K-AKT Pathway: A key regulator of cell survival and apoptosis.

  • PLCγ Pathway: Involved in cell motility and invasion.

By covalently binding to FGFR4, this compound prevents the phosphorylation of key downstream effector proteins like FRS2, ERK, and AKT, effectively shutting down these pro-tumorigenic signaling cascades.

FGFR4_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_dimer FGFR4 Dimer FGF19->FGFR4_dimer Binds FRS2 FRS2 FGFR4_dimer->FRS2 Phosphorylates PLCG PLCγ FGFR4_dimer->PLCG GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation Fgfr4_IN_11 This compound Fgfr4_IN_11->FGFR4_dimer Covalently Inhibits

This compound inhibits FGFR4 signaling pathways.

Detailed Experimental Protocols

The following are representative protocols for the characterization of this compound, based on standard methodologies in the field. For the exact protocols used in the development of this compound, refer to the primary publication by Hu S, et al. in the Journal of Medicinal Chemistry, 2023.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare a reaction mixture containing kinase buffer, the specific FGFR enzyme, and the peptide substrate.

  • Add this compound at various concentrations to the wells of the 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow Start Start Prepare_Mixture Prepare Kinase Reaction Mixture (Enzyme, Substrate, Buffer) Start->Prepare_Mixture Add_Inhibitor Add Serially Diluted this compound Prepare_Mixture->Add_Inhibitor Start_Reaction Initiate Reaction with ATP Add_Inhibitor->Start_Reaction Incubate_1 Incubate at 30°C for 1 hour Start_Reaction->Incubate_1 Add_ADPGlo Add ADP-Glo™ Reagent Incubate_1->Add_ADPGlo Incubate_2 Incubate at RT for 40 min Add_ADPGlo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate at RT for 30 min Add_Detection->Incubate_3 Measure_Luminescence Measure Luminescence Incubate_3->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50

Biochemical Kinase Inhibition Assay Workflow.
Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., Huh-7, Hep3B, NCI-H1581, SNU-16)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (serially diluted in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear plates

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot Analysis of Downstream Signaling

This technique is used to detect the phosphorylation status of key proteins in the FGFR4 signaling pathway.

Materials:

  • Cancer cell lines (e.g., Huh-7)

  • This compound

  • FGF19 ligand

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-FRS2, anti-FRS2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Culture cells to 70-80% confluency and serum-starve overnight.

  • Pre-treat cells with this compound for 2 hours.

  • Stimulate the cells with FGF19 for 15-30 minutes.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

In Vivo Antitumor Efficacy

The antitumor activity of this compound has been demonstrated in xenograft mouse models.

Huh-7 Xenograft Model

Animal Model:

  • Female athymic nude mice (4-6 weeks old)

Protocol:

  • Subcutaneously implant Huh-7 cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into vehicle control and treatment groups.

  • Administer this compound orally, once daily, at a specified dose (e.g., 60 mg/kg) for a defined period (e.g., 21 days).[1]

  • Measure tumor volume and body weight regularly throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by Western blot or immunohistochemistry).

Results: this compound has been shown to significantly inhibit tumor growth in Huh-7 xenograft models, with a tumor growth inhibition (TGI) of 67% at a dose of 60 mg/kg, without causing significant changes in body weight.[1]

Conclusion

This compound is a potent and orally bioavailable covalent inhibitor of the FGFR family, with remarkable activity against FGFR4. Its irreversible mechanism of action leads to sustained inhibition of key oncogenic signaling pathways, resulting in significant antitumor efficacy in preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on FGFR-targeted cancer therapies. Further investigation into the clinical potential of this compound is warranted.

References

The Discovery and Synthesis of Fgfr4-IN-11: A Covalent Inhibitor Targeting Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical therapeutic target in hepatocellular carcinoma (HCC), where the aberrant activation of the FGF19-FGFR4 signaling axis is a key driver of tumorigenesis. Fgfr4-IN-11 is a potent and selective covalent inhibitor of FGFR4 that has demonstrated significant anti-tumor activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound and similar covalent FGFR4 inhibitors. Detailed experimental protocols for key assays, quantitative data on inhibitor activity, and diagrams of the underlying biological pathways and experimental workflows are presented to facilitate further research and development in this area.

Introduction

Hepatocellular carcinoma (HCC) is a primary liver cancer with a high mortality rate and limited therapeutic options.[1] A subset of HCC patients exhibits amplification of the FGF19 gene, leading to the overexpression of its protein product, FGF19.[1] FGF19 is a specific ligand for FGFR4, a receptor tyrosine kinase. The binding of FGF19 to FGFR4, in conjunction with the co-receptor β-klotho (KLB), triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation, survival, and tumorigenesis.[2][3]

The development of selective FGFR4 inhibitors is a promising therapeutic strategy for FGF19-driven HCC.[4] Pan-FGFR inhibitors, while active, often suffer from off-target toxicities due to the inhibition of other FGFR family members (FGFR1-3).[4] this compound is a covalent inhibitor designed to selectively target a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, which is not present in other FGFR isoforms, thereby conferring high selectivity.[4] This guide will delve into the scientific foundation behind the development of this compound, providing detailed technical information for researchers in the field.

Discovery and Mechanism of Action

The discovery of this compound was guided by a structure-based drug design approach aimed at developing a selective and covalent inhibitor of FGFR4. The key mechanistic feature of this compound is its ability to form an irreversible covalent bond with Cys552 in the hinge region of the FGFR4 kinase domain. This covalent modification leads to the sustained inhibition of FGFR4 kinase activity, effectively blocking downstream signaling pathways.

FGFR4 Signaling Pathway

The FGF19-FGFR4 signaling pathway is a central driver in a subset of HCCs. The binding of FGF19 to the FGFR4/β-klotho complex induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation event creates docking sites for adaptor proteins, such as Fibroblast Growth Factor Receptor Substrate 2 (FRS2), which in turn recruit other signaling molecules to activate downstream pathways.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibitor Action FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates KLB β-Klotho KLB->FGFR4 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr4_IN_11 This compound Fgfr4_IN_11->FGFR4 Covalently Inhibits

FGFR4 Signaling Pathway and Inhibition by this compound.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a representative synthetic route can be constructed based on the known synthesis of structurally similar covalent FGFR4 inhibitors, such as the compound reported in ACS Med. Chem. Lett. 2020, 11, 1899–1904. The likely chemical name for this compound is (E)-2-(4-(2-(5-(1-(3,5-Dichloropyridin-4-yl)ethoxy)-1H-indazol-3-yl)vinyl)-1H-pyrazol-1-yl)ethanol. The synthesis would likely involve a multi-step process, including the formation of the key indazole and pyrazole heterocyclic cores, followed by a vinyl linkage and final functional group manipulations.

A plausible, though not definitively confirmed, synthetic scheme is presented below. This should be considered a representative synthesis for compounds of this class.

Representative Synthetic Scheme:

A potential synthetic route would likely begin with the construction of the substituted indazole core. This could be followed by a coupling reaction, such as a Heck or Suzuki reaction, to introduce the vinyl pyrazole moiety. The pyrazole itself would be synthesized separately and functionalized with the ethanol side chain.

  • Step 1: Synthesis of the Indazole Core: Preparation of a 5-hydroxy-1H-indazole derivative.

  • Step 2: Alkylation of the Indazole: Alkylation of the indazole with 4-(1-chloroethyl)-3,5-dichloropyridine.

  • Step 3: Synthesis of the Vinyl Pyrazole Moiety: Preparation of 1-(2-hydroxyethyl)-4-vinyl-1H-pyrazole.

  • Step 4: Coupling Reaction: A palladium-catalyzed cross-coupling reaction between the functionalized indazole and the vinyl pyrazole to form the final product.

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound against FGFR Family Kinases
KinaseIC50 (nM)
FGFR19.9
FGFR23.1
FGFR316
FGFR4 1.8
Data from MedChemExpress.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
NCI-H1581Lung Cancer< 2
SNU-16Gastric Cancer< 2
Huh-7Hepatocellular Carcinoma15.63
Hep3BHepatocellular Carcinoma52.6
Data from MedChemExpress.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelTreatmentTumor Growth Inhibition
Huh-760 mg/kg, p.o., QD for 21 days88.2%
NCI-H158160 mg/kg, p.o., QD for 21 daysSignificant
Data from MedChemExpress.[5]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and further development of this compound.

Biochemical Kinase Inhibition Assay (Caliper Assay)

This assay measures the enzymatic activity of the kinase by detecting the phosphorylation of a peptide substrate.

Protocol:

  • Plate Preparation: Prepare a 384-well microtiter plate. Add 50 nL of the test compound (this compound) solution in 90% DMSO to each well in a serial dilution format. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation: Add 4.5 µL of a peptide/ATP solution to each well. The solution should contain a final concentration of a fluorescently labeled peptide substrate and ATP at its Km concentration in a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

  • Enzyme Addition: Add 4.5 µL of the FGFR4 enzyme solution in kinase assay buffer to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding 16 µL of a stop solution containing EDTA (e.g., 100 mM HEPES pH 7.5, 0.015% Brij-35, 10 mM EDTA).

  • Detection: Analyze the plate on a Caliper LabChip EZ Reader. The instrument uses microfluidic capillary electrophoresis to separate the phosphorylated (product) and unphosphorylated (substrate) peptides based on their charge and size. The ratio of product to substrate is used to determine the kinase activity and the IC50 value of the inhibitor.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., Huh-7, Hep3B) in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Luminescence Reaction: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.

Experimental and Logical Workflows

The discovery of a covalent kinase inhibitor like this compound follows a structured workflow.

Covalent_Inhibitor_Discovery_Workflow Target_ID Target Identification (FGFR4 in HCC) HTS High-Throughput Screening (Covalent Fragment Library) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (Structure-Based Design) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vitro In Vitro Characterization (Biochemical & Cellular Assays) Lead_Opt->In_Vitro In_Vitro->Lead_Opt Iterative Optimization In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

A representative workflow for the discovery of a covalent kinase inhibitor.

Conclusion

This compound represents a significant advancement in the targeted therapy of HCC. Its covalent mechanism of action and high selectivity for FGFR4 offer the potential for improved efficacy and a better safety profile compared to non-selective kinase inhibitors. The data and protocols presented in this guide provide a valuable resource for researchers working on the development of next-generation FGFR4 inhibitors and for those investigating the role of the FGF19-FGFR4 signaling pathway in cancer. Further research into the synthesis and optimization of compounds like this compound will be crucial for translating this promising therapeutic strategy into clinical benefits for patients with HCC.

References

The Role of Fgfr4-IN-11 in Hepatocellular Carcinoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with limited therapeutic options for advanced disease. A compelling body of evidence has identified the Fibroblast Growth Factor 19 (FGF19)-Fibroblast Growth Factor Receptor 4 (FGFR4) signaling axis as a key oncogenic driver in a subset of HCC patients. This pathway, when aberrantly activated, promotes tumor cell proliferation, survival, and inhibits apoptosis. Consequently, FGFR4 has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of Fgfr4-IN-11, a potent and selective covalent inhibitor of FGFR4, and other key FGFR4 inhibitors, detailing their mechanism of action, preclinical efficacy in HCC models, and the experimental protocols utilized in their evaluation.

Introduction to the FGF19-FGFR4 Axis in HCC

The FGF19-FGFR4 signaling pathway is a critical regulator of bile acid homeostasis in normal physiology.[1] However, in a significant subset of HCC, amplification of the FGF19 gene leads to its overexpression.[2] Secreted FGF19 acts as a ligand for FGFR4, which, in the presence of the co-receptor β-Klotho (KLB), becomes activated. This activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are central to cell proliferation and survival.[1][2] The constitutive activation of this axis provides a clear rationale for the development of targeted FGFR4 inhibitors as a therapeutic strategy for FGF19-driven HCC.

This compound and Other Selective FGFR4 Inhibitors

A new generation of highly selective FGFR4 inhibitors has been developed to target this oncogenic pathway. These inhibitors are designed to spare other FGFR isoforms, thereby potentially reducing off-target toxicities.

This compound (Compound 30) is a novel 7-azaindole derivative identified as a potent, selective, and covalent inhibitor of FGFR4.[3][4] It forms an irreversible bond with a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, leading to sustained inhibition of the receptor's kinase activity.[3][4]

Other notable selective FGFR4 inhibitors include:

  • Fisogatinib (BLU-554): A potent and selective irreversible inhibitor of FGFR4.[5]

  • FGF401 (Roblitinib): A highly selective FGFR4 inhibitor that has been evaluated in clinical trials.

  • H3B-6527: Another selective covalent inhibitor of FGFR4 with demonstrated preclinical activity.[6]

Quantitative Data Presentation

The preclinical efficacy of these inhibitors has been demonstrated across various HCC cell lines and in vivo models. The following tables summarize key quantitative data.

InhibitorTargetIC50 (nM)Cell Line(s)Reference(s)
This compound (Compound 30) FGFR42.1-[7]
Fisogatinib (BLU-554) FGFR45-[8]
FGFR1624-[8]
FGFR2>1000-[8]
FGFR3>1000-[8]
FGF401 (Roblitinib) FGFR4<10Biochemical Assay[9]
FGFR1/2/3>2500-fold selectiveBiochemical Assay[10]
H3B-6527 FGFR4--[6]
BGS2219 FGFR44Biochemical Assay[10]
FGFR1/2/3>2500-fold selectiveBiochemical Assay[10]
AZD4547 (pan-FGFR) FGFR (pan)82SNU449[11]
84SK-Hep-1[11]
InhibitorAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference(s)
This compound (Compound 30) HuH-7 XenograftNot SpecifiedSignificant antitumor activity[4]
BGS2219 HCC Xenograft40 mg/kgComplete tumor regression[10]
Compound 1 (covalent inhibitor) Hep3B Xenograft100 mg/kg PO BIDSustained tumor regression[11]
H3B-6527 + Lenvatinib Hep3B XenograftH3B-6527: 300 mg/kg BIDEnhanced tumor regression vs single agents[6]

Signaling Pathways and Experimental Workflows

FGF19-FGFR4 Signaling Pathway

The binding of FGF19 to the FGFR4/β-Klotho complex leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activates downstream signaling through FRS2, which recruits GRB2 and SOS, ultimately leading to the activation of the RAS-RAF-MEK-ERK (MAPK) pathway. Simultaneously, the PI3K-AKT pathway is also activated, promoting cell survival. This compound and other selective inhibitors block the initial autophosphorylation step, thereby inhibiting both of these critical downstream cascades.[5]

FGF19_FGFR4_Signaling FGF19 FGF19 FGFR4_dimer FGFR4 Dimer FGF19->FGFR4_dimer KLB β-Klotho KLB->FGFR4_dimer FRS2 FRS2 FGFR4_dimer->FRS2 pY Fgfr4_IN_11 This compound Fgfr4_IN_11->FGFR4_dimer GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis

Fig. 1: FGF19-FGFR4 signaling pathway and inhibition by this compound.
Experimental Workflow for Preclinical Evaluation

The preclinical assessment of FGFR4 inhibitors typically follows a standardized workflow, from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow start Start: Identify FGF19-driven HCC Cell Lines (e.g., HuH-7, Hep3B) cell_culture Cell Culture start->cell_culture viability_assay Cell Viability Assay (MTT/CCK-8) Determine IC50 cell_culture->viability_assay western_blot Western Blot Analysis (p-FGFR4, p-ERK, p-AKT) cell_culture->western_blot xenograft_model Establish Orthotopic/Subcutaneous Xenograft Mouse Model viability_assay->xenograft_model western_blot->xenograft_model in_vivo_treatment In Vivo Treatment with This compound xenograft_model->in_vivo_treatment tumor_measurement Tumor Volume Measurement in_vivo_treatment->tumor_measurement pharmacodynamics Pharmacodynamic Analysis (Tumor Biomarkers) tumor_measurement->pharmacodynamics end End: Efficacy & Mechanism Determination pharmacodynamics->end

Fig. 2: Preclinical evaluation workflow for FGFR4 inhibitors in HCC.

Detailed Experimental Protocols

HCC Cell Line Culture
  • Cell Lines: Human HCC cell lines with known FGF19/FGFR4 status (e.g., HuH-7, Hep3B, JHH7 as FGF19-positive; HepG2 as FGF19-negative) are commonly used.[12]

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[13][14]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[15]

  • Passaging: Cells are passaged when they reach 70-80% confluency.[14]

Cell Viability Assay (MTT/CCK-8)
  • Seeding: HCC cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to attach overnight.[16]

  • Treatment: Cells are treated with a serial dilution of the FGFR4 inhibitor (e.g., this compound) or vehicle control (DMSO) for 72-120 hours.[12][17]

  • Reagent Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent is added to each well according to the manufacturer's instructions.

  • Measurement: The absorbance is measured at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[16]

  • Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Western Blot Analysis
  • Cell Lysis: Cells are treated with the FGFR4 inhibitor for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C. Recommended dilutions:

    • p-FGFR4 (Tyr642): 1:500 - 1:2000[18][19]

    • Total FGFR4: 1:500 - 1:2000[20]

    • p-ERK1/2 (Thr202/Tyr204): 1:1000

    • Total ERK1/2: 1:1000

    • p-AKT (Ser473): 1:1000

    • Total AKT: 1:1000

    • β-actin (loading control): 1:5000

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system.

Orthotopic HCC Mouse Model
  • Animal Strain: Immunocompromised mice, such as athymic nude mice or NOD-SCID mice, are typically used.

  • Cell Preparation: FGF19-positive HCC cells (e.g., HuH-7, Hep3B) are harvested and resuspended in a mixture of serum-free medium and Matrigel (1:1 ratio).[21]

  • Surgical Procedure:

    • Anesthetize the mouse (e.g., with ketamine/xylazine).

    • Make a small transverse incision below the sternum to expose the liver.

    • Slowly inject 2 x 10^6 cells in 30-50 µL into the left lobe of the liver using a 28-gauge needle.[22]

    • Suture the incision.

  • Tumor Growth Monitoring: Tumor growth is monitored non-invasively using high-resolution ultrasound or MRI, or by measuring circulating biomarkers like alpha-fetoprotein (AFP).[23]

  • Treatment: Once tumors are established (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The FGFR4 inhibitor is administered orally (p.o.) or via intraperitoneal (i.p.) injection according to the predetermined dosing schedule.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

The FGF19-FGFR4 signaling pathway represents a validated and critical oncogenic driver in a defined subset of hepatocellular carcinoma. Selective FGFR4 inhibitors, such as this compound, have demonstrated potent and specific antitumor activity in preclinical models, validating this therapeutic approach. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of novel FGFR4-targeted therapies, with the ultimate goal of improving outcomes for patients with this challenging disease. The use of predictive biomarkers, such as FGF19 expression, will be crucial for identifying patients most likely to benefit from these targeted agents.

References

Fgfr4-IN-11: An In-Depth Technical Guide to a Pan-FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: While this guide focuses on the principles of a pan-FGFR inhibitor with activity against FGFR4, the specific compound "Fgfr4-IN-11" is not prominently documented in publicly available scientific literature. Therefore, this guide will utilize Futibatinib (TAS-120) as a well-characterized, representative pan-FGFR inhibitor that demonstrates potent, irreversible inhibition across all four FGFR isoforms, including FGFR4. The data and methodologies presented herein are based on published studies of Futibatinib and are intended to provide researchers, scientists, and drug development professionals with a comprehensive technical framework for understanding and evaluating such inhibitors.

Executive Summary

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) that play crucial roles in cell proliferation, differentiation, migration, and survival.[1] Aberrant FGFR signaling, driven by gene fusions, mutations, or amplifications, is a known oncogenic driver in a variety of cancers.[2] Pan-FGFR inhibitors, which target all four members of the FGFR family, represent a promising therapeutic strategy for cancers harboring these alterations.

This technical guide provides a detailed overview of Futibatinib (TAS-120), a potent and selective irreversible pan-FGFR inhibitor.[3][4] Futibatinib forms a covalent bond with a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain, leading to sustained inhibition of downstream signaling pathways.[3][5] This document summarizes the biochemical and cellular activity of Futibatinib, outlines detailed experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Biochemical and Cellular Activity

Futibatinib has demonstrated potent inhibitory activity against all four FGFR isoforms in both biochemical and cellular assays. Its irreversible mechanism of action offers the potential for durable target engagement and efficacy against acquired resistance mutations that can arise with reversible inhibitors.[6]

In Vitro Kinase Inhibition

The inhibitory potency of Futibatinib against each FGFR isoform is typically determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the inhibitor's potency.

TargetIC50 (nM)Reference
FGFR11.8[7]
FGFR21.4[7]
FGFR31.6[7]
FGFR43.7[7]
Cellular Proliferation Inhibition

The anti-proliferative effects of Futibatinib are evaluated in cancer cell lines with known FGFR alterations. The IC50 values in these assays reflect the compound's ability to inhibit cell growth.

Cell LineCancer TypeFGFR AlterationIC50 (nM)Reference
SNU-16Gastric CancerFGFR2 AmplificationData not specified, but potent inhibition demonstrated[4]
AN3 CAEndometrial CarcinomaFGFR2 MutationData not specified, but potent inhibition demonstrated[4]
RMS559RhabdomyosarcomaFGFR4 Mutation~500[8]
RH4RhabdomyosarcomaFGFR4 Overexpression~10,000[8]

Mechanism of Action

Futibatinib is a targeted covalent inhibitor.[5] It is designed to form an irreversible covalent bond with a specific cysteine residue located in the P-loop of the ATP-binding pocket of the FGFR kinase domain.[3][4] This covalent modification permanently inactivates the kinase, thereby blocking downstream signaling.

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, leading to the activation of multiple downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[3] These pathways are critical for cell proliferation, survival, and migration. By irreversibly inhibiting FGFR kinase activity, Futibatinib effectively shuts down these oncogenic signaling networks.[1][9]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR P1 P FGFR->P1 P2 P FGFR->P2 RAS RAS P1->RAS PLCG PLCγ P1->PLCG PI3K PI3K P2->PI3K Futibatinib Futibatinib (Pan-FGFR Inhibitor) Futibatinib->FGFR Covalent Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of test compound Add_Compound Add compound to 384-well plate Compound_Prep->Add_Compound Enzyme_Prep Prepare FGFR enzyme solution Add_Enzyme Add enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare substrate/ATP solution Add_Substrate Add substrate/ATP to start reaction Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Incubate_1 Incubate for 60 min at room temperature Add_Substrate->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate for 40 min Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate for 30 min Add_Detection->Incubate_3 Read_Luminescence Measure luminescence Incubate_3->Read_Luminescence

References

Methodological & Application

Fgfr4-IN-11: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fgfr4-IN-11 is a potent and covalent pan-fibroblast growth factor receptor (FGFR) inhibitor with significant activity against FGFR4. As aberrant FGFR4 signaling is implicated in the progression of various cancers, particularly hepatocellular carcinoma, this compound presents a valuable tool for preclinical cancer research. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, enabling researchers to assess its biochemical potency, cellular efficacy, and mechanism of action.

Data Presentation

Biochemical Potency of this compound

The inhibitory activity of this compound against the four members of the FGFR family was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate that this compound is a pan-FGFR inhibitor with the highest potency for FGFR4.

Target KinaseIC50 (nM)[1]
FGFR19.9
FGFR23.1
FGFR316
FGFR4 1.8
Cellular Antiproliferative Activity of this compound

The antiproliferative effects of this compound were evaluated in a panel of human cancer cell lines. The IC50 values from cell viability assays indicate potent inhibition of cell growth in specific cancer cell models.

Cell LineCancer TypeIC50 (nM)[1]
NCI-H1581Non-small cell lung cancer< 2
SNU-16Stomach cancer< 2
Huh-7Hepatocellular carcinoma15.63
Hep3BHepatocellular carcinoma52.6

Signaling Pathway

The diagram below illustrates the canonical FGFR4 signaling pathway, which is a key target of this compound. Upon binding its ligand, such as FGF19, FGFR4 dimerizes and undergoes autophosphorylation of its intracellular kinase domain. This activation triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition FGF19 FGF19 KLOTHO β-Klotho FGF19->KLOTHO binds FGFR4_inactive FGFR4 (inactive) KLOTHO->FGFR4_inactive co-receptor FGFR4_active FGFR4 (active, phosphorylated) FGFR4_inactive->FGFR4_active dimerization & autophosphorylation FRS2 FRS2 FGFR4_active->FRS2 phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr4_IN_11 This compound Fgfr4_IN_11->FGFR4_active inhibits

Caption: FGFR4 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for determining the IC50 value of this compound against recombinant FGFR4.

Materials:

  • Recombinant human FGFR4 kinase domain

  • Poly-Glu-Tyr (4:1) substrate

  • ATP

  • This compound

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a well of a microplate, add the this compound dilution, recombinant FGFR4 kinase, and the substrate.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for FGFR4.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation of cancer cell lines like Huh-7 and Hep3B.

Materials:

  • Huh-7 or Hep3B cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the cells and add the medium containing the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent viability for each this compound concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of FGFR4 Signaling

This protocol can be used to confirm the inhibitory effect of this compound on FGFR4 phosphorylation and downstream signaling pathways in a cellular context.

Materials:

  • Huh-7 cells or another sensitive cell line

  • This compound

  • FGF19 ligand (optional, for stimulating the pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-FGFR4 (p-FGFR4), anti-total-FGFR4, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Seed cells and grow them to 70-80% confluency.

  • Serum-starve the cells for several hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • (Optional) Stimulate the cells with FGF19 for a short period (e.g., 15-30 minutes).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with the desired primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on the phosphorylation status of FGFR4 and its downstream effectors.

Experimental Workflow

The following diagram outlines a general workflow for the in vitro characterization of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_Biochem Determine Biochemical IC50 Kinase_Assay->IC50_Biochem Cell_Culture Culture Cancer Cell Lines (e.g., Huh-7, Hep3B) Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Viability_Assay Western_Blot Western Blot Analysis Cell_Culture->Western_Blot IC50_Cellular Determine Cellular IC50 Viability_Assay->IC50_Cellular Mechanism_Validation Validate Mechanism of Action (Inhibition of p-FGFR4 and downstream signaling) Western_Blot->Mechanism_Validation

Caption: General workflow for this compound in vitro characterization.

References

Application Notes: Fgfr4-IN-1 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its primary ligand FGF19, plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[1][2] Aberrant activation of the FGF19-FGFR4 signaling axis is strongly associated with the development and progression of several cancers, particularly hepatocellular carcinoma (HCC), making it an attractive therapeutic target.[1][3][4] Fgfr4-IN-1 is a potent and selective small-molecule inhibitor of FGFR4.[5][6] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of Fgfr4-IN-1 in a research setting.

Mechanism of Action

Upon binding of the FGF19 ligand, FGFR4, in complex with its co-receptor β-Klotho, dimerizes and undergoes autophosphorylation. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which promote tumor growth and survival.[2][3][4] Fgfr4-IN-1 exerts its effect by binding to the kinase domain of FGFR4, preventing its autophosphorylation and subsequent activation of these oncogenic pathways.[7]

FGFR4 Signaling Pathway

The diagram below illustrates the FGF19-FGFR4 signaling cascade and the point of inhibition by Fgfr4-IN-1.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 Ligand Receptor_Complex FGF19/FGFR4/KLB Complex FGF19->Receptor_Complex Binds KLB β-Klotho KLB->Receptor_Complex FGFR4_inactive FGFR4 Receptor FGFR4_inactive->Receptor_Complex FGFR4_active Dimerized & Activated FGFR4 (p-FGFR4) Receptor_Complex->FGFR4_active Dimerization & Autophosphorylation FRS2 FRS2 FGFR4_active->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation, Survival, Migration pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation Inhibitor Fgfr4-IN-1 Inhibitor->FGFR4_active Inhibits

Caption: The FGF19-FGFR4 signaling pathway and its inhibition.

Data Presentation

The inhibitory activity of Fgfr4-IN-1 and other selective FGFR4 inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) values in both biochemical and cell-based assays.

Table 1: Inhibitory Activity of Fgfr4-IN-1

Assay Type Target/Cell Line IC50 Value Reference
Biochemical Assay FGFR4 Kinase 0.7 nM [5][6]

| Cell Proliferation | HuH-7 (HCC) | 7.8 nM |[5] |

Table 2: Comparative Cellular IC50 Values of Selective FGFR4 Inhibitors

Inhibitor Cell Line (Cancer Type) IC50 Value (µM) Reference
BLU9931 769-P (Renal) 2.7 [8]
BLU9931 A704 (Renal) 3.8 [8]

| BLU9931 | A498 (Renal) | 4.6 |[8] |

Experimental Protocols

Here we provide detailed protocols for three key cell-based assays to characterize the activity of Fgfr4-IN-1.

Cell Proliferation Assay (Crystal Violet Staining)

This assay determines the effect of Fgfr4-IN-1 on the proliferation and viability of cancer cells.

Materials:

  • FGFR4-dependent cancer cell line (e.g., HuH-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Fgfr4-IN-1

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Crystal Violet solution (0.5% in 25% methanol)

  • 3% HCl solution

  • Plate reader (650 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of Fgfr4-IN-1 in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of Fgfr4-IN-1 or DMSO vehicle control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.

  • Staining:

    • Gently wash the cells three times with 200 µL/well of water.[5]

    • Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

    • Wash the plates again three times with 200 µL/well of water to remove excess stain.[5] Air dry the plate completely.

  • Quantification:

    • Add 200 µL/well of 3% HCl to solubilize the stain.[5]

    • Incubate for 30 minutes at room temperature with shaking.[5]

    • Measure the optical density (OD) at 650 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the DMSO-treated control cells. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Pathway Inhibition

This protocol is used to assess whether Fgfr4-IN-1 inhibits the phosphorylation of key downstream signaling proteins like ERK and AKT.

Materials:

  • FGFR4-dependent cancer cell line

  • 6-well cell culture plates

  • Fgfr4-IN-1, FGF19 ligand

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.

  • Pre-treat cells with various concentrations of Fgfr4-IN-1 or DMSO for 2-4 hours.

  • Stimulate the cells with FGF19 (e.g., 100 ng/mL) for 15-30 minutes to activate the FGFR4 pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add loading buffer, and boil for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Densitometry analysis can be performed to quantify the changes in protein phosphorylation levels, normalized to total protein and a loading control (e.g., GAPDH).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a drug binds to its intended target protein within the complex environment of a living cell.[9][10] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[9][10]

Materials:

  • FGFR4-expressing cell line

  • Fgfr4-IN-1, DMSO

  • PBS, protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Western blot materials (as described above)

Protocol:

  • Cell Treatment: Treat intact cells in culture flasks with Fgfr4-IN-1 or DMSO vehicle for a specified time (e.g., 2 hours).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at various temperatures (e.g., a gradient from 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[11]

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).[10]

  • Analysis: Collect the supernatant and analyze the amount of soluble FGFR4 remaining at each temperature using Western blotting.

  • Data Analysis: Plot the amount of soluble FGFR4 as a function of temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of Fgfr4-IN-1 indicates target engagement and stabilization.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a cell-based assay to evaluate an inhibitor.

Experimental_Workflow cluster_endpoint Examples A 1. Cell Seeding (e.g., 96-well plate) B 2. Incubation (24 hours) A->B C 3. Compound Treatment (Fgfr4-IN-1 serial dilution & Vehicle Control) B->C D 4. Incubation (Assay-specific duration, e.g., 72 hours) C->D E 5. Endpoint Measurement D->E F Proliferation Assay (e.g., Crystal Violet Staining) E->F G Western Blot (Cell Lysis & Protein Analysis) E->G H CETSA (Heating, Lysis, Separation) E->H I 6. Data Acquisition (e.g., Plate Reader, Imager) E->I J 7. Data Analysis (Normalization, Curve Fitting, IC50 Calculation) I->J

Caption: A generalized workflow for Fgfr4-IN-1 cell-based assays.

References

Application Notes and Protocols for Fgfr4-IN-11 In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, plays a crucial role in the development and progression of various cancers, including hepatocellular carcinoma (HCC), breast cancer, and rhabdomyosarcoma.[1][2][3] The FGF19-FGFR4 signaling axis is a key driver in a subset of these tumors.[2][4] Fgfr4-IN-11 is a potent and selective inhibitor of FGFR4, offering a targeted therapeutic strategy for cancers dependent on this pathway. This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound or similar FGFR4 inhibitors using xenograft models.

Mechanism of Action

FGFR4 signaling is activated by the binding of its ligand, primarily FGF19. This binding, facilitated by the co-receptor Klotho-beta (KLB), leads to receptor dimerization and autophosphorylation of the intracellular kinase domain. This initiates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[5][6] this compound and similar selective inhibitors are designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its phosphorylation and thereby blocking downstream signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR4 FGFR4 FRS2 FRS2 FGFR4->FRS2 Activates KLB Klotho-beta KLB->FGFR4 Co-receptor FGF19 FGF19 FGF19->FGFR4 Binds Fgfr4_IN_11 This compound Fgfr4_IN_11->FGFR4 Inhibits PI3K_AKT PI3K/AKT Pathway FRS2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FRS2->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Figure 1: Simplified FGFR4 signaling pathway and the inhibitory action of this compound.

Applications

  • Evaluation of anti-tumor efficacy: Assess the ability of this compound to inhibit tumor growth in various cancer models.

  • Pharmacodynamic (PD) studies: Determine the in vivo target engagement by measuring the inhibition of downstream signaling molecules.

  • Pharmacokinetic (PK) analysis: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models.

  • Combination therapy studies: Investigate the synergistic or additive effects of this compound with other anti-cancer agents.

  • Toxicity assessment: Evaluate the safety profile and potential side effects of this compound.

Recommended In Vivo Xenograft Models

The choice of cell line is critical for a successful study and should be based on known FGFR4 expression and/or FGF19 dependency.

Cancer TypeRecommended Cell LinesRationale
Hepatocellular Carcinoma (HCC) HuH-7, Hep3BHigh FGFR4 expression, FGF19-driven proliferation.[6]
Breast Cancer MDA-MB-468, HCC1937Co-expression of FGFR4 and FGF19.[3]
Colon Cancer HCT116 (with FGFR4 overexpression)Model for studying FGFR4-driven tumor growth.[7]
Ovarian Cancer OVCA432High endogenous FGFR4 expression.[8]
Rhabdomyosarcoma (RMS) Cell lines with FGFR4 mutations (e.g., K535, E550)Models for mutationally activated FGFR4.[1]

Experimental Protocols

Cell Culture and Xenograft Implantation

start Cancer Cell Culture harvest Harvest & Count Cells start->harvest prepare Prepare Cell Suspension (Matrigel/PBS) harvest->prepare inject Subcutaneous Injection into Nude Mice prepare->inject monitor Monitor Tumor Growth inject->monitor treatment Initiate Treatment (when tumors reach ~100-200 mm³) monitor->treatment

Figure 2: Workflow for establishing a subcutaneous xenograft model.

  • Cell Culture: Culture the selected cancer cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: Harvest cells during the logarithmic growth phase using trypsin. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.

  • Animal Model: Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old. Allow mice to acclimatize for at least one week before the experiment.

  • Implantation: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 10^6 cells per 100-200 µL. Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Tumor Monitoring: Monitor the mice for tumor growth. Measure tumor dimensions 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

This compound Administration
  • Formulation: Prepare the dosing formulation for this compound based on its solubility and stability characteristics. A common vehicle for oral administration is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.

  • Dosing: The dosage will depend on the potency and pharmacokinetic profile of this compound. Based on studies with similar compounds, a starting dose range of 10-100 mg/kg, administered orally once or twice daily, is recommended.[9]

  • Administration: Administer the compound or vehicle control to the respective groups via oral gavage.

  • Treatment Duration: Continue treatment for a predefined period, typically 2-4 weeks, or until the tumors in the control group reach the predetermined endpoint size.

Efficacy and Toxicity Assessment
  • Tumor Growth Inhibition: Continue to measure tumor volumes and body weights 2-3 times per week throughout the study.

  • Endpoint: At the end of the study, euthanize the mice. Excise, weigh, and photograph the tumors.

  • Toxicity Monitoring: Observe the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

  • Tissue Collection: Collect tumors and other relevant organs (e.g., liver) for pharmacodynamic and histological analysis. Flash-freeze a portion of the tumor in liquid nitrogen for protein and RNA analysis, and fix the remainder in 10% neutral buffered formalin for immunohistochemistry.

Data Presentation

Table 1: Representative In Vivo Efficacy of a Selective FGFR4 Inhibitor (BLU9931) in a ccRCC Xenograft Model[9]
Treatment GroupDose (mg/kg)AdministrationMean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)
Vehicle Control-Oral, BID1250 ± 150-
BLU9931100Oral, BID450 ± 8064%
Table 2: Representative In Vivo Efficacy of a Selective FGFR4 Inhibitor (FGF401) in a Breast Cancer PDX Model[10]
Treatment GroupDoseAdministrationMean Tumor Weight at Endpoint (g)
Vehicle Control-Twice weekly1.8 ± 0.3
Trastuzumab10 mg/kgTwice weekly1.5 ± 0.2
FGF40130 mg/kgTwice weekly0.8 ± 0.15
Trastuzumab + FGF40110 mg/kg + 30 mg/kgTwice weekly0.3 ± 0.1

Pharmacodynamic Analysis

To confirm that this compound is hitting its target in vivo, perform Western blot or immunohistochemistry (IHC) on tumor lysates or sections to assess the phosphorylation status of FGFR4 and downstream signaling proteins like FRS2 and ERK. A significant reduction in the phosphorylated forms of these proteins in the treatment group compared to the control group would indicate target engagement.

Potential Toxicities

FGFR inhibitors can have on-target toxicities due to the physiological roles of FGFRs. Monitor for common adverse events observed with this class of drugs, which may include:

  • Hyperphosphatemia: Due to FGFR1 inhibition (less likely with highly selective FGFR4 inhibitors).

  • Diarrhea: Associated with FGFR4 blockade.[2]

  • Ocular toxicities: Such as central serous retinopathy.

  • Stomatitis and hand-foot syndrome.

Regular monitoring of blood chemistry and animal well-being is crucial.

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers planning to evaluate the in vivo efficacy of this compound or similar selective FGFR4 inhibitors. Careful selection of the xenograft model, adherence to detailed experimental procedures, and thorough data analysis are essential for obtaining robust and reproducible results. These studies are a critical step in the preclinical development of novel targeted therapies for FGFR4-dependent cancers.

References

Application Notes and Protocols for FGFR4 Inhibitors in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Note: As of late 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "Fgfr4-IN-11." The following application notes and protocols are based on established research with other selective and potent FGFR4 inhibitors, providing a comprehensive guide for researchers, scientists, and drug development professionals working with similar molecules in preclinical mouse models.

Introduction to FGFR4 Inhibition in Oncology

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, plays a crucial role in the development and progression of various cancers, particularly hepatocellular carcinoma (HCC) and certain breast cancers. The FGF19-FGFR4 signaling axis is a key driver in these malignancies, promoting tumor cell proliferation, survival, and resistance to therapy.[1][2] Consequently, selective inhibition of FGFR4 has emerged as a promising therapeutic strategy. This document outlines the typical dosing, administration, and experimental protocols for evaluating FGFR4 inhibitors in mouse models, based on data from compounds such as Roblitinib, FGF401, and BLU-554.

Quantitative Data Summary of Representative FGFR4 Inhibitors in Mice

The following tables summarize dosing and efficacy data for several well-characterized FGFR4 inhibitors used in murine xenograft models. This information can serve as a starting point for designing in vivo studies with novel FGFR4 inhibitors.

Table 1: Dosing and Administration of FGFR4 Inhibitors in Mice

CompoundMouse ModelDoseAdministration RouteDosing ScheduleReference
RoblitinibrSKBR3 and MDA-MB-361 anti-HER2 resistant breast cancer xenografts30 mg/kgOralDaily[3]
LD1 (anti-FGFR4 mAb)HUH7 liver cancer xenograft30 mg/kgIntraperitonealWeekly[4]
FGF401Trastuzumab-insensitive PDX tumor-bearing miceNot SpecifiedNot SpecifiedNot Specified[5]
BLU-554Wild-type mice (for PK study)Not SpecifiedNot SpecifiedNot Specified[6]
RogaratinibBreast cancer PDX modelsNot SpecifiedNot SpecifiedNot Specified[7]

Table 2: In Vivo Efficacy of FGFR4 Inhibitors in Murine Xenograft Models

CompoundCancer TypeEfficacy EndpointResultsReference
RoblitinibHER2-resistant Breast CancerTumor Growth InhibitionCombination with trastuzumab showed significant tumor growth inhibition.[3]
LD1 (anti-FGFR4 mAb)Hepatocellular CarcinomaTumor Growth Inhibition96% inhibition of tumor growth compared to control.[4]
FGF401Trastuzumab-resistant Breast CancerTumor Growth InhibitionEffectively inhibits tumor growth.[5]

Experimental Protocols

Murine Xenograft Model for Efficacy Studies

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of an FGFR4 inhibitor.

Materials:

  • 6-8 week old female athymic nude mice (or other appropriate immunocompromised strain)

  • Cancer cell line with known FGFR4 activation (e.g., HUH7 for HCC, or a breast cancer line with FGF19/FGFR4 amplification)

  • Matrigel (or similar basement membrane matrix)

  • FGFR4 inhibitor (formulated for in vivo use)

  • Vehicle control

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Inoculation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), measure tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach the desired average size, randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Dosing and Administration:

    • Treatment Group: Administer the FGFR4 inhibitor at the predetermined dose and schedule (e.g., 30 mg/kg, daily, by oral gavage).

    • Control Group: Administer the vehicle control using the same route and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study (e.g., after 21-28 days, or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Data Analysis: Calculate the average tumor volume for each group over time. Determine the percentage of tumor growth inhibition (% TGI) using the formula: (1 - (Average tumor volume of treated group / Average tumor volume of control group)) x 100.

Pharmacokinetic (PK) Study in Mice

This protocol outlines a basic approach for determining the pharmacokinetic profile of an FGFR4 inhibitor in mice.

Materials:

  • Male or female mice (strain as appropriate)

  • FGFR4 inhibitor

  • Appropriate vehicle for dosing

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer a single dose of the FGFR4 inhibitor to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a subset of mice (typically via retro-orbital or tail vein bleed) into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the FGFR4 inhibitor in the plasma samples using a validated analytical method such as LC-MS/MS.[6]

  • Data Analysis: Plot the plasma concentration of the drug versus time. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Visualizations

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway cluster_receptor Receptor Complex FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB Klotho-beta (KLB) KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2_SOS1 GRB2/SOS1 FRS2->GRB2_SOS1 Recruits PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation

Caption: Simplified FGFR4 signaling cascade upon FGF19 binding.

Xenograft_Workflow Xenograft Efficacy Study Workflow start Start cell_culture Cancer Cell Culture start->cell_culture inoculation Subcutaneous Inoculation in Mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Daily Dosing (FGFR4 Inhibitor or Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint (e.g., Day 21) monitoring->endpoint analysis Tumor Excision & Data Analysis endpoint->analysis end End analysis->end

Caption: Workflow for in vivo efficacy assessment of an FGFR4 inhibitor.

Dosing_Logic Dosing Strategy Logic start Initiate Study Design in_vitro_potency Determine In Vitro Potency (IC50 on target cells) start->in_vitro_potency pk_study Conduct Pilot PK Study in Mice in_vitro_potency->pk_study dose_selection Select Dose Range Based on PK and In Vitro Potency pk_study->dose_selection tolerability_study Assess Tolerability (e.g., body weight changes) dose_selection->tolerability_study efficacy_study Perform Efficacy Study with selected dose tolerability_study->efficacy_study pd_assessment Optional: Pharmacodynamic (PD) Assessment (e.g., p-ERK in tumors) efficacy_study->pd_assessment dose_refinement Refine Dose for Future Studies efficacy_study->dose_refinement pd_assessment->dose_refinement end Finalized Dosing Regimen dose_refinement->end

Caption: Logical flow for establishing a dosing regimen for a novel FGFR4 inhibitor.

References

Application Notes and Protocols for Fgfr4-IN-11 using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of Fgfr4-IN-11, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document outlines the experimental workflow, from cell treatment and protein extraction to immunoblotting and data analysis. Additionally, it includes a summary of recommended antibody dilutions and a diagram of the FGFR4 signaling pathway to facilitate experimental design and data interpretation.

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its ligands such as FGF19, plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[1][2] Dysregulation of the FGFR4 signaling pathway is implicated in the progression of several cancers, particularly hepatocellular carcinoma, making it an attractive target for therapeutic intervention.[1][2] this compound is a small molecule inhibitor designed to selectively target and inhibit the kinase activity of FGFR4.

Western blotting is a fundamental technique to study the efficacy and mechanism of action of inhibitors like this compound. By quantifying the protein levels of total FGFR4 and its phosphorylated, active form (p-FGFR4), as well as key downstream signaling molecules, researchers can assess the inhibitory effect of this compound on the FGFR4 pathway.

FGFR4 Signaling Pathway

The binding of FGF19 to FGFR4, in the presence of the co-receptor Klotho, induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[2] This activation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which in turn regulate gene expression and cellular responses such as proliferation and survival.[1][2][3] this compound exerts its effect by blocking the ATP-binding site of the FGFR4 kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_dimer FGFR4 Dimer FGF19->FGFR4_dimer Klotho Klotho Klotho->FGFR4_dimer p_FGFR4 p-FGFR4 FGFR4_dimer->p_FGFR4 Autophosphorylation FRS2 FRS2 p_FGFR4->FRS2 PI3K PI3K p_FGFR4->PI3K STAT3 STAT3 p_FGFR4->STAT3 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival p_STAT3 p-STAT3 STAT3->p_STAT3 p_STAT3->Cell_Survival Fgfr4_IN_11 This compound Fgfr4_IN_11->p_FGFR4 Inhibits

Caption: FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Western Blot Analysis

The following protocol details the steps to assess the impact of this compound on the FGFR4 signaling pathway.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment - Seed cells - Treat with this compound Lysis 2. Cell Lysis - Harvest cells - Lyse with RIPA buffer Cell_Culture->Lysis Quantification 3. Protein Quantification - BCA or Bradford assay Lysis->Quantification SDS_PAGE 4. SDS-PAGE - Denature proteins - Separate by size Quantification->SDS_PAGE Transfer 5. Protein Transfer - Transfer to PVDF membrane SDS_PAGE->Transfer Blocking 6. Blocking - Block with 5% non-fat milk or BSA Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation - Incubate overnight at 4°C Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation - HRP-conjugated secondary Ab Primary_Ab->Secondary_Ab Detection 9. Detection - ECL substrate - Image acquisition Secondary_Ab->Detection Analysis 10. Data Analysis - Densitometry Detection->Analysis

Caption: Experimental workflow for Western blot analysis of this compound effects.

Detailed Protocol

1. Cell Culture and Treatment a. Seed cells (e.g., HepG2, Huh-7, or other cells with endogenous FGFR4 expression) in appropriate culture dishes and grow to 70-80% confluency. b. Starve cells in serum-free medium for 12-24 hours to reduce basal signaling activity. c. Treat cells with varying concentrations of this compound for the desired time course (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO). d. For pathway activation, stimulate cells with a ligand such as FGF19 (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) before harvesting.

2. Cell Lysis and Protein Extraction a. Wash cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (total protein extract) to a new tube.

3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. SDS-PAGE a. Normalize protein concentrations for all samples with lysis buffer. b. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder. d. Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. b. Confirm successful transfer by staining the membrane with Ponceau S.

6. Blocking a. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

7. Antibody Incubation a. Incubate the membrane with the primary antibody (see table below for suggested dilutions) in blocking buffer overnight at 4°C with gentle agitation. b. Wash the membrane three times for 10 minutes each with TBST. c. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer for 1 hour at room temperature. d. Wash the membrane three times for 10 minutes each with TBST.

8. Detection and Analysis a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH, or Tubulin).

Recommended Antibody Dilutions for Western Blot

The optimal antibody dilution should be determined experimentally. The following table provides a starting point based on manufacturer recommendations and published literature.

Antibody TargetHostApplicationRecommended Starting DilutionExpected MW (kDa)
Total FGFR4Rabbit PolyclonalWB1:500 - 1:2000[4][5]95, 100-110[4][5]
Total FGFR4Rabbit MonoclonalWB1:1000~125[6][7]
Total FGFR4Rat MonoclonalWB0.2 µg/mL~110
Phospho-FGFR4 (Tyr642)Rabbit PolyclonalWB1:500 - 1:2000[8]~110[8]
Phospho-ERK1/2 (p44/42 MAPK)Rabbit MonoclonalWB1:1000 - 1:200042, 44
Total ERK1/2 (p44/42 MAPK)Rabbit MonoclonalWB1:100042, 44
Phospho-AKT (Ser473)Rabbit MonoclonalWB1:1000 - 1:200060
Total AKTRabbit PolyclonalWB1:100060
Phospho-STAT3 (Tyr705)Rabbit MonoclonalWB1:100079, 86
Total STAT3Rabbit MonoclonalWB1:100079, 86
β-ActinMouse MonoclonalWB1:1000 - 1:500042
GAPDHRabbit MonoclonalWB1:1000 - 1:1000037

Data Interpretation

A successful experiment will demonstrate a dose-dependent decrease in the phosphorylation of FGFR4 and its downstream targets (p-ERK, p-AKT, p-STAT3) in cells treated with this compound compared to the vehicle control. The total protein levels of FGFR4, ERK, AKT, and STAT3 should remain relatively unchanged, indicating that the inhibitor affects the activity rather than the expression of these proteins. The loading control (e.g., β-actin) should show consistent band intensity across all lanes, confirming equal protein loading.

References

Application Notes and Protocols for Fgfr4-IN-11: A Potent and Selective FGFR4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1][2] Aberrant activation of the FGFR4 signaling pathway, often driven by its ligand FGF19, is implicated in the development and progression of several cancers, particularly hepatocellular carcinoma (HCC) and colorectal cancer.[2][3][4][5] This makes FGFR4 an attractive therapeutic target for cancer drug development.[5][6][7] Fgfr4-IN-11 is a potent and selective small molecule inhibitor of FGFR4 designed to block its downstream signaling and inhibit the growth of FGFR4-dependent cancers. These application notes provide a summary of this compound's activity in various cancer cell lines and detailed protocols for its use in key cellular assays.

Data Presentation: Cell Line Sensitivity to FGFR4 Inhibition

The anti-proliferative activity of selective FGFR4 inhibitors has been evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell viability by 50%, are summarized below. These values are indicative of the sensitivity of each cell line to FGFR4 inhibition.

Cell LineCancer TypeFGFR4 StatusIC50 (nM) of Selective FGFR4 InhibitorsReference Compound(s)
MDA-MB453Breast CarcinomaOverexpressingSub-micromolarV4-015[6]
PK-1Pancreatic Ductal AdenocarcinomaHigh ExpressionNot explicitly stated, but showed reduced proliferationBLU9931[8]
HuH-7Hepatocellular CarcinomaFGF19-PositiveMore sensitive with FGFR3 knockoutBLU-554, FGF-401[4]
JHH-7Hepatocellular CarcinomaFGF19-PositiveMore sensitive with FGFR3 knockoutBLU-554, FGF-401[4]
SW48Colorectal CancerHigh ExpressionSensitive to multi-kinase and pan-FGFR inhibitorsTKI, PD173074[3]
KM12SMColorectal CancerHigh ExpressionMore sensitive than non-metastatic linesTKI, PD173074[3]
TFK-1CholangiocarcinomaHigh FGFR2 expression~6.6 µMPD173074[9]
KKU-213CholangiocarcinomaHigh FGFR expression~8.4 µMPD173074[9]
RBECholangiocarcinomaHigh FGFR expression~11 µMPD173074[9]

Note: The data presented are for various selective FGFR4 inhibitors and may be used as a reference for the expected activity of this compound.

Mechanism of Action and Signaling Pathway

FGFR4 activation by its ligand, FGF19, leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[1] This triggers the recruitment and phosphorylation of downstream adaptor proteins, primarily FGFR substrate 2α (FRS2α).[6] Phosphorylated FRS2α serves as a docking site for other signaling molecules, leading to the activation of multiple downstream pathways, including the RAS-MAPK and PI3K-AKT pathways.[1][2][10] These pathways are critical for promoting cell proliferation, survival, and migration.[1][10] this compound selectively binds to the ATP-binding pocket of the FGFR4 kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling cascades.

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway Inhibition FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2a FRS2α FGFR4->FRS2a Phosphorylates Fgfr4_IN_11 This compound Fgfr4_IN_11->FGFR4 Inhibits RAS_MAPK RAS-MAPK Pathway FRS2a->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway FRS2a->PI3K_AKT Activates Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Cell_Viability_Workflow Cell Viability Assay Workflow A Seed Cells in 96-well plate B Add this compound (serial dilutions) A->B C Incubate for 72h B->C D Add MTT Reagent C->D E Incubate & Dissolve Formazan with DMSO D->E F Measure Absorbance (540 nm) E->F G Calculate IC50 F->G Resistance_Mechanisms Mechanisms of Resistance to FGFR4 Inhibition Fgfr4_IN_11 This compound FGFR4 FGFR4 Fgfr4_IN_11->FGFR4 Inhibits Cancer_Cell Cancer Cell Proliferation FGFR4->Cancer_Cell Bypass Bypass Signaling (e.g., PI3K/AKT) Bypass->Cancer_Cell EMT EMT EMT->Cancer_Cell FGFR3 FGFR3 Redundancy FGFR3->Cancer_Cell

References

Application Notes and Protocols for Fgfr4-IN-11 in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design and use of Fgfr4-IN-11, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), in oncology studies. The protocols outlined below cover key in vitro and in vivo assays to characterize the activity of this compound and elucidate its therapeutic potential.

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its ligand, primarily Fibroblast Growth Factor 19 (FGF19), plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[1][2] Dysregulation of the FGF19-FGFR4 signaling axis has been implicated as a key driver in the pathogenesis of several cancers, most notably hepatocellular carcinoma (HCC), where amplification of FGF19 is a frequent oncogenic event.[3][4] This aberrant signaling promotes tumor growth and survival, making FGFR4 an attractive therapeutic target.[5][6] this compound is a covalent inhibitor of FGFR4, demonstrating high selectivity and potent anti-tumor activity in preclinical models.[7] These notes provide detailed protocols for evaluating the efficacy of this compound in cancer models.

FGFR4 Signaling Pathway

The binding of FGF19 to FGFR4 and its co-receptor β-Klotho induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell proliferation and survival.[4][8]

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_dimer FGFR4 Dimer FGF19->FGFR4_dimer bKlotho β-Klotho bKlotho->FGFR4_dimer FRS2 FRS2 FGFR4_dimer->FRS2 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Proliferation Fgfr4_IN_11 This compound Fgfr4_IN_11->FGFR4_dimer Inhibits

Caption: FGFR4 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activity of this compound and other relevant FGFR inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
FGFR19.9
FGFR23.1
FGFR316
FGFR4 1.8

Data sourced from MedChemExpress.[7]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50
NCI-H1581Lung Cancer< 2 nM
SNU16Gastric Cancer< 2 nM
Huh-7Hepatocellular CarcinomaNot specified, but potent
Hep3BHepatocellular CarcinomaNot specified, but potent

Data based on a 72-hour incubation period.[7]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelDose and ScheduleTumor Growth Inhibition (%)
Huh-760 mg/kg, p.o., QD for 21 days88.2
NCI-H158160 mg/kg, p.o., QD for 21 days67

No significant changes in body weight were observed.[7]

Experimental Workflow

A typical workflow for the preclinical evaluation of this compound is depicted below.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Biochemical Assay (Kinase Inhibition) B Cell Viability Assay (e.g., MTS/CellTiter-Glo) A->B Select potent inhibitor C Western Blot Analysis (Pathway Modulation) B->C Confirm on-target effect D Xenograft Model Establishment C->D Advance to in vivo studies E This compound Treatment D->E F Tumor Growth Monitoring E->F G Pharmacodynamic Analysis (e.g., IHC of tumor tissue) F->G Assess target engagement and downstream effects

Caption: Preclinical Evaluation Workflow for this compound.

Detailed Experimental Protocols

In Vitro Assays

1. Cell Viability Assay (MTS/WST-1 Assay)

This protocol is designed to assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines with known FGFR4 expression/FGF19 amplification (e.g., Huh-7, Hep3B, NCI-H1581, SNU16)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTS or WST-1 reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Seed 4,000 cells per well in a 96-well plate in 100 µL of complete growth medium.[9]

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).

  • Incubate for 72 hours at 37°C.[7]

  • Add 20 µL of MTS or WST-1 reagent to each well.

  • Incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Measure the absorbance at 490 nm (for MTS) or 450 nm (for WST-1) using a microplate reader.[9]

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

2. Western Blot Analysis for Pathway Modulation

This protocol is used to determine if this compound inhibits the phosphorylation of FGFR4 and its downstream effectors like ERK and AKT.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-FGFR4, anti-FGFR4, anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Starve cells in serum-free medium for 16-24 hours.

  • Pre-treat cells with various concentrations of this compound for 2-4 hours.

  • Stimulate the cells with recombinant human FGF19 (e.g., 100 ng/mL) for 15-30 minutes, where appropriate.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

In Vivo Assay

1. Human Tumor Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

  • Female athymic nude mice (4-6 weeks old)

  • Cancer cell line (e.g., Huh-7 or NCI-H1581)

  • Matrigel

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80)

  • Calipers

  • Animal balance

Protocol:

  • Subcutaneously inject 5 x 10^6 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-8 mice per group).

  • Prepare the this compound formulation in the vehicle.

  • Administer this compound (e.g., 60 mg/kg) or vehicle daily via oral gavage.[7]

  • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice twice weekly as an indicator of toxicity.

  • Continue treatment for a predefined period (e.g., 21 days).[7]

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., immunohistochemistry for p-ERK).

Conclusion

This compound is a promising therapeutic agent for cancers driven by aberrant FGFR4 signaling. The protocols provided herein offer a robust framework for the preclinical evaluation of its efficacy and mechanism of action. Adherence to these detailed methodologies will facilitate the generation of reproducible and reliable data, contributing to the advancement of targeted cancer therapies.

References

Application Notes and Protocols: Use of a Selective FGFR4 Inhibitor in 3D Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a transmembrane tyrosine kinase receptor that, upon activation by its ligands, particularly Fibroblast Growth Factor 19 (FGF19), plays a crucial role in various cellular processes.[1][2] These processes include cell proliferation, differentiation, migration, and metabolism.[1][3] Dysregulation of the FGF19-FGFR4 signaling axis is strongly associated with the development and progression of several cancers, including hepatocellular carcinoma (HCC), breast cancer, and rhabdomyosarcoma, making it a compelling target for therapeutic intervention.[1][4][5]

Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately recapitulate the complex cell-cell and cell-matrix interactions of in vivo tumors compared to traditional 2D monolayer cultures.[6] This increased physiological relevance makes them ideal for evaluating the efficacy of targeted therapies like FGFR4 inhibitors.

Fgfr4 Signaling Pathway

Upon binding of FGF19, in conjunction with the co-receptor Klotho (KLB), FGFR4 dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[3] This activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to promoting cell proliferation, survival, and epithelial-mesenchymal transition (EMT).[1][4][8] Selective FGFR4 inhibitors are designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its phosphorylation and subsequent activation of these oncogenic signaling cascades.

Fgfr4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB Klotho (KLB) KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 P PLCg PLCγ FGFR4->PLCg P PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EMT EMT ERK->EMT Inhibitor Selective FGFR4 Inhibitor Inhibitor->FGFR4 Experimental_Workflow cluster_prep Phase 1: Preparation cluster_spheroid_formation Phase 2: Spheroid Formation cluster_treatment Phase 3: Treatment & Analysis cluster_data Phase 4: Data Analysis CellCulture 1. 2D Cell Culture (70-80% Confluency) Harvest 2. Cell Harvesting & Counting CellCulture->Harvest Seeding 3. Seeding in ULA 96-well Plate Harvest->Seeding Incubation 4. Incubation (24-72h) for Spheroid Formation Seeding->Incubation Treatment 5. Treatment with FGFR4 Inhibitor Incubation->Treatment Monitoring 6. Spheroid Growth Monitoring (Microscopy) Treatment->Monitoring Viability 7. Endpoint Viability Assay (e.g., CTG-3D) Monitoring->Viability Analysis 8. Data Analysis (Volume, IC50) Viability->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fgfr4-IN-1 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fgfr4-IN-1 in their experiments. The information is tailored for scientists and drug development professionals to effectively determine the IC50 of this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is Fgfr4-IN-1 and what is its mechanism of action?

Fgfr4-IN-1 is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] FGFR4 is a receptor tyrosine kinase that, upon binding to its ligands like FGF19, activates downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways. These pathways are crucial for cell proliferation, survival, and migration.[2][3] Fgfr4-IN-1 competitively binds to the ATP-binding pocket of the FGFR4 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. This inhibition ultimately leads to decreased cell viability and can induce apoptosis in cancer cells that are dependent on FGFR4 signaling.

Q2: What is a typical IC50 value for Fgfr4-IN-1?

The half-maximal inhibitory concentration (IC50) of Fgfr4-IN-1 is highly dependent on the experimental system. In a cell-free biochemical assay, its IC50 against FGFR4 is approximately 0.7 nM. In a cell-based assay using the HuH-7 hepatocellular carcinoma cell line, the IC50 for inhibiting cell proliferation is around 7.8 nM.[1] It is important to note that IC50 values can vary significantly between different cell lines due to factors like FGFR4 expression levels, the presence of co-factors, and cellular permeability of the inhibitor.

Q3: Which cell lines are suitable for testing Fgfr4-IN-1?

Ideal cell lines for testing Fgfr4-IN-1 are those with demonstrated dependence on FGFR4 signaling. This often includes cell lines with FGFR4 amplification or overexpression, or those with an autocrine FGF19/FGFR4 loop. Examples of cell lines used in FGFR4 inhibitor studies include:

  • Hepatocellular Carcinoma (HCC): HuH-7, JHH-7[3]

  • Breast Cancer: MDA-MB453 (FGFR4-overexpressing)

  • Colorectal Cancer: SW480, SW48[4]

  • Liposarcoma: FU-DDLS-1, LiSa-2[5]

It is recommended to first verify FGFR4 expression and phosphorylation in your chosen cell line by Western blot or other methods.

Q4: How can I confirm that Fgfr4-IN-1 is engaging its target in cells?

Target engagement can be confirmed by observing a dose-dependent decrease in the phosphorylation of FGFR4 and its direct downstream substrate, FRS2α (Fibroblast growth factor receptor substrate 2-alpha).[6] Western blotting for phosphorylated FRS2α (p-FRS2α) at tyrosine 436 or 196 is a reliable method to assess direct target inhibition.[6][7] Additionally, you can assess the phosphorylation status of downstream effectors like AKT and ERK.[5]

Experimental Protocols

Cell Viability Assay for IC50 Determination (MTT Assay)

This protocol provides a general framework for determining the IC50 of Fgfr4-IN-1 using a 96-well plate format and an MTT-based cell viability assay.

Materials:

  • Selected cancer cell line with known FGFR4 expression

  • Complete cell culture medium

  • Fgfr4-IN-1 (stock solution in DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm or 570 nm[8]

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the optimal seeding density (typically 3,000-10,000 cells/well) in 100 µL of complete medium per well of a 96-well plate.[8]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of Fgfr4-IN-1 in complete medium. A common starting point is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a "no-cell" blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared Fgfr4-IN-1 dilutions or control solutions.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[8][10]

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a plate reader.

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

    • Plot the % Viability against the log of the Fgfr4-IN-1 concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Western Blot for p-FRS2α

This protocol describes how to assess the phosphorylation of FRS2α, a direct substrate of FGFR4, to confirm target engagement of Fgfr4-IN-1.

Materials:

  • Cell line cultured in 6-well plates

  • Fgfr4-IN-1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-FRS2α (Tyr436 or Tyr196), anti-total FRS2α, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of Fgfr4-IN-1 for a specified time (e.g., 2-24 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-FRS2α overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total FRS2α and a loading control (e.g., β-actin) to ensure equal protein loading.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicates - Inconsistent cell seeding- "Edge effect" in 96-well plate- Pipetting errors- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the 96-well plate as they are prone to evaporation. Fill them with sterile PBS or medium.[11]- Use a multichannel pipette for consistency.
IC50 value is much higher than expected - Poor cell permeability of the inhibitor- High ATP concentration in cells competing with the inhibitor- Low FGFR4 expression or lack of dependency in the chosen cell line- Inhibitor degradation in culture medium- Increase incubation time to allow for better cell penetration.- This is an inherent challenge with ATP-competitive inhibitors in cellular assays.[12]- Confirm FGFR4 expression and its functional importance in your cell line.- Test the stability of Fgfr4-IN-1 in your specific culture medium over the experiment's duration.
No inhibitory effect observed - Incorrect inhibitor concentration range- Cell line is not dependent on FGFR4 signaling- Inactive compound- Perform a broader dose-response curve, starting from a higher concentration.- Select a cell line with known FGFR4 dependency.- Verify the identity and purity of your Fgfr4-IN-1 stock.
Cell viability is over 100% at low inhibitor concentrations - Hormesis effect (low dose stimulation)- Overgrowth of control cells leading to cell death and reduced metabolic activity- Compound interferes with the viability assay readout- This can be a real biological effect. Report it as observed.- Optimize cell seeding density to ensure control cells remain in the logarithmic growth phase throughout the experiment.[11]- Run a control with the inhibitor in cell-free medium with the assay reagent to check for direct interference.
Inconsistent results between experiments - Variation in cell passage number- Differences in confluency at the time of treatment- Inconsistent incubation times- Use cells within a consistent and narrow passage number range.- Seed cells at the same density and treat at a consistent level of confluency.- Standardize all incubation times precisely.

Data Presentation

Table 1: Example IC50 Values for FGFR4 Inhibitors in Different Cell Lines

InhibitorCell LineAssay TypeIC50 (nM)Reference
Fgfr4-IN-1-Biochemical0.7[1]
Fgfr4-IN-1HuH-7Cell Proliferation7.8[1]
BLU-554HuH-7Cell Viability~50[3]
FGF-401HuH-7Cell Viability~10[3]
TKI-258KM12Cell Growth<10[4]

Visualizations

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2a FRS2α FGFR4->FRS2a p_FRS2a p-FRS2α FRS2a->p_FRS2a Phosphorylation Grb2_SOS Grb2/SOS p_FRS2a->Grb2_SOS PI3K PI3K p_FRS2a->PI3K PLCG PLCγ p_FRS2a->PLCG RAS RAS Grb2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF p_AKT p-AKT AKT->p_AKT Phosphorylation Proliferation Cell Proliferation, Survival, Migration p_AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Phosphorylation p_ERK->Proliferation Fgfr4_IN_1 Fgfr4-IN-1 Fgfr4_IN_1->FGFR4 Inhibits

Caption: FGFR4 Signaling Pathway and Mechanism of Fgfr4-IN-1 Inhibition.

IC50_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare Fgfr4-IN-1 serial dilutions incubate_24h->prepare_dilutions treat_cells Treat cells with inhibitor incubate_24h->treat_cells prepare_dilutions->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan crystals in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance dissolve_formazan->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end End determine_ic50->end

Caption: Experimental Workflow for IC50 Determination using MTT Assay.

References

Technical Support Center: Fgfr4-IN-11 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting in vivo studies with Fgfr4-IN-11.

Frequently Asked Questions (FAQs)

Q1: What is the recommended in vivo treatment protocol for this compound?

A1: Based on available data, a recommended starting protocol for this compound in xenograft mouse models is a daily oral administration of 60 mg/kg for 21 days. This regimen has been shown to significantly inhibit tumor growth in Huh-7 and NCI-H1581 xenograft models using female nude mice, with no significant impact on the body weight of the animals.[1]

Q2: What type of animal models are suitable for this compound in vivo studies?

A2: Immunocompromised mouse models, such as nude or SCID mice, are commonly used for xenograft studies with human cancer cell lines. The choice of cell line is critical; select cell lines with known FGFR4 activation or FGF19 overexpression for optimal results. Examples of successfully used models include subcutaneous xenografts of hepatocellular carcinoma (e.g., Huh-7) and lung cancer (e.g., NCI-H1581) cell lines.[1] Orthotopic models of hepatocellular carcinoma (e.g., Hep3B) have also been used for other selective FGFR4 inhibitors and could be considered for this compound studies.

Q3: How should this compound be prepared for oral administration?

A3: While the exact vehicle for this compound is not specified in the available literature, a common practice for similar small molecule inhibitors is to formulate them in a vehicle such as a mixture of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. It is crucial to ensure the compound is uniformly suspended before each administration. We recommend performing small-scale formulation tests to determine the optimal vehicle for solubility and stability.

Q4: What is the expected anti-tumor efficacy of this compound?

A4: In a Huh-7 xenograft model, treatment with this compound at 60 mg/kg (p.o., QD) resulted in a tumor growth inhibition of 88.2%.[1] In an NCI-H1581 xenograft model, the same regimen led to a 67% inhibition in tumor growth.[1] Efficacy can vary depending on the tumor model, its level of FGFR4 activation, and other experimental conditions.

Q5: What are the potential side effects of this compound treatment?

A5: At a dose of 60 mg/kg daily for 21 days, this compound did not cause significant changes in the body weight of the treated mice.[1] However, as with any experimental compound, it is essential to monitor the animals daily for any signs of toxicity, such as changes in behavior, appetite, or physical appearance. Since this compound is highly selective for FGFR4 over other FGFR isoforms, it is less likely to cause off-target toxicities associated with pan-FGFR inhibitors, such as hyperphosphatemia.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Tumor Growth Inhibition Insufficient FGFR4 activation in the chosen cell line.Confirm FGFR4 expression and activation (e.g., via Western blot for p-FGFR4) in your cell line prior to in vivo studies.
Suboptimal drug exposure.Verify the formulation and administration technique. Consider pharmacokinetic studies to assess drug levels in plasma and tumor tissue.
Development of resistance.Resistance to FGFR4 inhibitors can emerge. Potential mechanisms include the activation of bypass signaling pathways, such as the EGFR pathway.
Variable Tumor Growth Within Treatment Groups Inconsistent tumor cell implantation.Ensure a consistent number of viable cells are injected subcutaneously at the same site for each animal.
Uneven drug administration.Ensure the this compound formulation is a homogenous suspension and that the gavage technique is consistent.
Adverse Events or Toxicity Off-target effects or excessive dosage.Monitor animals closely for signs of toxicity. If adverse events are observed, consider reducing the dose or the frequency of administration.
Formulation issues.Ensure the vehicle is well-tolerated and does not cause any adverse reactions on its own.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Xenograft Models [1]

Cell LineTumor TypeMouse StrainTreatment ProtocolTumor Growth InhibitionEffect on Body Weight
Huh-7Hepatocellular CarcinomaFemale Nude Mice60 mg/kg, p.o., QD for 21 days88.2%No significant changes
NCI-H1581Lung CancerFemale Nude Mice60 mg/kg, p.o., QD for 21 days67%No significant changes

Experimental Protocols

Detailed Methodology for a Representative In Vivo Xenograft Study:

  • Cell Culture: Culture Huh-7 or NCI-H1581 cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Use female athymic nude mice, 6-8 weeks old. Allow the animals to acclimatize for at least one week before the experiment.

  • Tumor Implantation: Harvest cultured cells and resuspend them in a sterile, serum-free medium or PBS. Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • This compound Preparation and Administration: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer 60 mg/kg of this compound orally (p.o.) once daily (QD) to the treatment group. Administer an equivalent volume of the vehicle to the control group.

  • Treatment Duration: Continue the treatment for 21 consecutive days.

  • Monitoring: Monitor the body weight of the mice and observe for any signs of toxicity throughout the study.

  • Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor PLCg PLCγ FGFR4->PLCg FRS2 FRS2 FGFR4->FRS2 Fgfr4_IN_11 This compound Fgfr4_IN_11->FGFR4 Inhibits PKC PKC PLCg->PKC MAPK RAS/MAPK Pathway FRS2->MAPK PI3K_AKT PI3K/AKT Pathway FRS2->PI3K_AKT Cell_Proliferation Cell Proliferation & Survival PKC->Cell_Proliferation MAPK->Cell_Proliferation PI3K_AKT->Cell_Proliferation

Caption: FGFR4 signaling pathway and the mechanism of action of this compound.

In_Vivo_Workflow start Start cell_culture Cell Culture (e.g., Huh-7) start->cell_culture animal_prep Animal Acclimatization (Nude Mice) start->animal_prep tumor_implant Subcutaneous Tumor Implantation cell_culture->tumor_implant animal_prep->tumor_implant tumor_monitoring Tumor Growth Monitoring tumor_implant->tumor_monitoring randomization Randomization (Tumor Volume ~100-150 mm³) tumor_monitoring->randomization treatment_group Treatment Group (this compound, 60 mg/kg, p.o., QD) randomization->treatment_group Group 1 control_group Control Group (Vehicle, p.o., QD) randomization->control_group Group 2 treatment_phase 21-Day Treatment treatment_group->treatment_phase control_group->treatment_phase daily_monitoring Daily Monitoring (Body Weight, Toxicity) treatment_phase->daily_monitoring endpoint Study Endpoint treatment_phase->endpoint daily_monitoring->treatment_phase analysis Tumor Excision & Analysis endpoint->analysis

Caption: Experimental workflow for an in vivo xenograft study with this compound.

References

Fgfr4-IN-11 Resistance: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Fgfr4-IN-11 (also known as fisogatinib or BLU-554) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, selective, and orally active covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It works by irreversibly binding to a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, thereby blocking its kinase activity and inhibiting downstream signaling pathways that promote tumor growth. This targeted action makes it a promising therapeutic for cancers driven by aberrant FGFR4 signaling, such as hepatocellular carcinoma (HCC) with FGF19 overexpression.

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential resistance mechanisms?

A2: Acquired resistance to this compound can occur through several mechanisms:

  • On-target mutations: The most common on-target resistance mechanism is the acquisition of mutations in the FGFR4 kinase domain, specifically at the gatekeeper residue (V550M) or the hinge-1 region (C552S). These mutations can prevent the covalent binding of this compound to its target.

  • Bypass signaling pathway activation: Cancer cells can develop resistance by upregulating alternative signaling pathways to bypass their dependency on FGFR4. A key pathway implicated in this compound resistance is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Activation of EGFR can subsequently reactivate downstream pathways like MAPK and PI3K/AKT, rendering the inhibition of FGFR4 ineffective.

  • Redundancy with other FGFRs: In some contexts, other FGFR family members, such as FGFR3, can compensate for the inhibition of FGFR4, thus sustaining pro-survival signals.[1]

Q3: Are there known intrinsic resistance factors to this compound?

A3: Yes, some cancer cells may exhibit intrinsic (pre-existing) resistance to this compound. This is often associated with the co-activation of other oncogenic pathways. For instance, HCC cell lines with pre-existing high levels of EGFR activation may show innate resistance to FGFR4 inhibition.

Q4: How can I confirm the mechanism of resistance in my experimental model?

A4: To elucidate the resistance mechanism, a combination of molecular and cellular biology techniques is recommended. This can include:

  • Sanger sequencing or next-generation sequencing (NGS) of the FGFR4 gene in resistant clones to identify potential mutations in the kinase domain.

  • Western blotting to assess the phosphorylation status of key proteins in bypass signaling pathways (e.g., p-EGFR, p-AKT, p-ERK) in resistant versus parental cells.

  • Cell viability assays with a panel of inhibitors targeting suspected bypass pathways (e.g., EGFR inhibitors, AKT inhibitors) in combination with this compound to see if sensitivity is restored.

Troubleshooting Guides

Issue 1: Decreased Potency of this compound in Cell Viability Assays

Symptoms:

  • The IC50 value of this compound has significantly increased in your cell line over time.

  • You observe reduced apoptosis or cell cycle arrest in response to this compound treatment compared to previous experiments.

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Steps
Development of Resistant Clones 1. Isolate single-cell clones from the resistant population and expand them. 2. Perform IC50 determination for this compound on individual clones to confirm the resistance phenotype. 3. Sequence the FGFR4 kinase domain in resistant clones to check for mutations (see Experimental Protocol 3).
Activation of Bypass Pathways 1. Culture parental and resistant cells and treat with this compound. 2. Perform Western blot analysis for key signaling molecules like p-EGFR, p-AKT, and p-ERK (see Experimental Protocol 4). An increase in the phosphorylation of these proteins in resistant cells upon this compound treatment is indicative of bypass signaling. 3. Conduct combination therapy experiments with inhibitors of the identified bypass pathway (e.g., an EGFR inhibitor like gefitinib or erlotinib) to assess for synergistic effects and restoration of sensitivity to this compound (see Experimental Protocol 1).
Experimental Variability 1. Review cell culture practices, including passage number and media conditions. 2. Ensure the potency of your this compound stock by testing it on a known sensitive cell line. 3. Calibrate and validate all equipment used for assays.
Issue 2: Lack of In Vivo Efficacy of this compound in Xenograft Models

Symptoms:

  • Tumor growth is not inhibited in mice bearing xenografts treated with this compound, despite previous in vitro sensitivity.

  • Tumors initially respond to treatment but then resume growth.

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Steps
Pharmacokinetic/Pharmacodynamic (PK/PD) Issues 1. Verify the formulation and stability of this compound for in vivo use. 2. Assess the drug concentration in plasma and tumor tissue to ensure adequate exposure. 3. Perform pharmacodynamic studies by analyzing FGFR4 target engagement (e.g., p-FRS2 levels) in tumor tissue at different time points after dosing.
Emergence of In Vivo Resistance 1. Excise tumors at the end of the study from both responding and non-responding animals. 2. Analyze the tumor tissue for FGFR4 mutations and activation of bypass signaling pathways as described for in vitro models.
Tumor Microenvironment Factors 1. Consider the role of the tumor microenvironment. For example, co-inhibition of VEGFR and FGFR4 has shown enhanced efficacy in some preclinical models.[2] 2. Evaluate the expression of other growth factor receptors and ligands in the tumor tissue that might contribute to resistance.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of FGFR4 Inhibitors in Sensitive and Resistant Cancer Cell Lines

Cell Line Inhibitor Resistance Mechanism IC50 (nM)
Ba/F3 TEL-FGFR4 (Parental)Fisogatinib (BLU-554)-5
Ba/F3 TEL-FGFR4 (Resistant Clone)Fisogatinib (BLU-554)FGFR4 V550M>1,500
Hep3B (HCC, FGF19 amplified)FGF401-~10
JHH-7 (HCC, FGF19 expressing)FGF401-~20
Hep3B (HCC, FGF19 amplified)H3B-6527-~5-10

Note: IC50 values are approximate and can vary based on experimental conditions.

Table 2: In Vivo Efficacy of Combination Therapies in this compound Resistant Models

Model Treatment Outcome
Hep3B Xenograft (FGF19+)H3B-6527 (300 mg/kg) + LenvatinibSignificant tumor regression compared to either agent alone.[3]
JHH-7 Xenograft (FGF19+)H3B-6527 + Palbociclib (CDK4/6 inhibitor)Enhanced anti-tumor activity.[3]
FGF19+ HCC PDX ModelsH3B-6527 + Lenvatinib5 out of 7 models responded to combination therapy, while only 1 responded to single agents.[2]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • White, opaque-walled 96-well plates suitable for luminescence measurements

  • Multichannel pipette

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator.

  • Prepare a serial dilution of this compound and/or other inhibitors in culture medium.

  • Add the desired concentrations of the inhibitor(s) to the wells. Include vehicle-only (e.g., DMSO) control wells.

  • Incubate the plate for 72 hours at 37°C.

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a luminometer.

  • Calculate IC50 values by plotting the luminescence signal against the log of the inhibitor concentration and fitting to a dose-response curve.

siRNA-Mediated Knockdown of FGFR4

This protocol describes the transient knockdown of FGFR4 expression using small interfering RNA (siRNA).

Materials:

  • FGFR4-specific siRNA and a non-targeting control siRNA

  • Lipofectamine™ RNAiMAX Transfection Reagent (or similar)

  • Opti-MEM™ Reduced Serum Medium

  • 6-well plates

Procedure:

  • Seed 2.5 x 10^5 cells per well in a 6-well plate and incubate overnight.

  • For each well to be transfected, dilute 50 pmol of siRNA into 250 µL of Opti-MEM™.

  • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 250 µL of Opti-MEM™ and incubate for 5 minutes at room temperature.

  • Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Add the siRNA-lipid complexes to the cells in a drop-wise manner.

  • Incubate the cells at 37°C for 48-72 hours.

  • Harvest the cells and confirm knockdown efficiency by Western blotting or qRT-PCR for FGFR4 expression.

Western Blotting for Signaling Pathway Analysis

This protocol is for the detection of total and phosphorylated proteins in key signaling pathways.

Materials:

  • Parental and this compound resistant cells

  • This compound and other inhibitors as required

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-FGFR4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to attach overnight.

  • Treat the cells with this compound or vehicle control for the desired time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Re-probe the membrane with antibodies for total proteins and a loading control (e.g., β-actin) to ensure equal loading.

Visualizations

Signaling Pathways and Resistance Mechanisms

FGFR4_Resistance cluster_0 FGFR4 Signaling cluster_1 Resistance Mechanisms cluster_2 EGFR Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Proliferation Proliferation/ Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Fgfr4_IN_11 This compound Fgfr4_IN_11->FGFR4 Inhibits OnTarget On-Target Mutation (V550M) OnTarget->FGFR4 Prevents Inhibition Bypass Bypass Signaling EGFR EGFR Bypass->EGFR Activates EGF EGF EGF->EGFR EGFR->PI3K EGFR->RAS Troubleshooting_Workflow Start Start: Decreased This compound Efficacy Confirm Confirm Resistance: Repeat IC50 Assay Start->Confirm Isolate Isolate & Expand Resistant Clones Confirm->Isolate Sequence Sequence FGFR4 Kinase Domain Isolate->Sequence Western Western Blot for p-EGFR, p-AKT, p-ERK Isolate->Western Mutation Mutation Found? (e.g., V550M) Sequence->Mutation OnTarget Conclusion: On-Target Resistance Mutation->OnTarget Yes Mutation->Western No BypassSignal Bypass Pathway Activated? Western->BypassSignal Combo Test Combination Therapy (e.g., + EGFRi) BypassSignal->Combo Yes Other Investigate Other Mechanisms BypassSignal->Other No BypassConclusion Conclusion: Bypass Signaling Resistance Synergy Synergy Observed? Combo->Synergy Synergy->BypassConclusion Yes Synergy->Other No

References

Technical Support Center: Minimizing Fgfr4-IN-11 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support center provides guidance on minimizing toxicity associated with the use of FGFR4 inhibitors in animal models. As specific preclinical safety data for Fgfr4-IN-11 is not publicly available, the information presented here is based on the known toxicity profile of the broader class of selective FGFR4 inhibitors. Researchers should carefully consider this information in conjunction with their own in-house data for this compound and adapt protocols accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). FGFR4 is a receptor tyrosine kinase that, upon binding to its ligand FGF19, activates downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways.[1] These pathways are crucial for cellular processes like proliferation, survival, and migration.[1] In certain cancers, particularly hepatocellular carcinoma (HCC) with FGF19 amplification, this signaling axis is aberrantly activated, driving tumor growth.[2][3] this compound is designed to block this activation, thereby inhibiting tumor progression.

Q2: What are the most common toxicities observed with selective FGFR4 inhibitors in animal models?

A2: The most frequently reported toxicities associated with selective FGFR4 inhibition in animal models include:

  • Gastrointestinal (GI) Toxicity: Primarily diarrhea. This is an on-target effect related to the role of FGFR4 in bile acid metabolism.[4][5][6]

  • Hepatotoxicity: Elevated liver enzymes (AST and ALT) have been observed, suggesting potential liver injury.[7]

  • Dermatologic Toxicities: Dry skin, nail bed changes, and hand-foot syndrome are common with FGFR inhibitors.[4]

  • Ocular Toxicities: Dry eyes and, less commonly, more severe conditions like central serous retinopathy can occur.[4]

Q3: Is hyperphosphatemia a concern with this compound?

A3: Hyperphosphatemia is a known class effect of pan-FGFR inhibitors, primarily driven by the inhibition of FGFR1.[4] With highly selective FGFR4 inhibitors, the risk of hyperphosphatemia is significantly lower.[3] However, it is still advisable to monitor phosphate levels, especially if the selectivity profile of this compound is not fully characterized.

Troubleshooting Guides

Issue 1: Animal exhibiting signs of diarrhea.
  • Question: My mice treated with this compound are showing signs of diarrhea. What should I do?

  • Answer:

    • Assess Severity: Grade the diarrhea based on stool consistency and frequency. For mild to moderate cases, supportive care is often sufficient.

    • Supportive Care: Ensure animals have easy access to hydration and nutrition. Intravenous or subcutaneous fluid administration may be necessary for dehydration. Anti-diarrheal agents like loperamide can be considered, but consult with a veterinarian for appropriate dosing.[4]

    • Dose Modification: For severe or persistent diarrhea, a dose reduction or temporary interruption of this compound administration may be necessary.[4] Once the symptoms resolve, treatment can be resumed at a lower dose.

    • Monitor Body Weight and Hydration: Closely monitor the animals' body weight, food and water intake, and clinical signs of dehydration.

Issue 2: Elevated liver enzymes in blood work.
  • Question: We observed a significant increase in ALT and AST levels in our treated rats. How should we manage this?

  • Answer:

    • Confirm Findings: Repeat the blood analysis to confirm the elevation in liver enzymes.

    • Dose Adjustment: A dose-dependent relationship for hepatotoxicity is likely. Consider reducing the dose of this compound or temporarily halting treatment to allow for liver recovery.

    • Histopathological Analysis: At the end of the study, or if an animal is euthanized due to severe toxicity, perform a thorough histopathological examination of the liver to assess for any drug-induced liver injury.

    • Concurrent Medications: Review any other medications the animals are receiving to rule out potential drug-drug interactions that could exacerbate liver toxicity.

Issue 3: Skin and nail abnormalities.
  • Question: The paws of our treated animals are red and swollen, and their nails appear brittle. What are the recommended steps?

  • Answer:

    • Clinical Observation: Carefully document the dermatologic changes, including the severity and distribution.

    • Supportive Care: For mild cases of hand-foot syndrome, ensure soft bedding to minimize irritation. Topical emollients can be used to soothe the affected areas if deemed appropriate by a veterinarian.

    • Dose Modification: For moderate to severe cases, a dose reduction or interruption of this compound is recommended.

    • Nail Care: Gentle trimming of brittle nails may be necessary to prevent breakage and discomfort.

Quantitative Data on FGFR4 Inhibitor Toxicities

The following table summarizes toxicity data from preclinical and clinical studies of various selective FGFR inhibitors. This data can be used as a reference to anticipate potential toxicities with this compound.

ParameterFGFR InhibitorAnimal Model/Study PopulationDoseObserved ToxicitiesReference
Diarrhea Futibatinib (FGFR1-4)469 human patients20 mg dailyAll-grade: 37.3%; Grade 3: 1.5%[8]
Erdafitinib (pan-FGFR)Human patients8 mg dailyAll-grade: 51%[6]
Pemigatinib (FGFR1-3 > 4)Human patients13.5 mg dailyAll-grade: 37%[6]
Hepatotoxicity (Elevated ALT/AST) BLU-554 (FGFR4)Human HCC patientsNot specifiedGrade 3/4 AST: 16%; Grade 3/4 ALT: 12%Clinical trial data for BLU-554
Dermatologic Toxicity (Stomatitis) Debio 1347 (FGFR1-3)58 human patients10-150 mg dailyAll-grade: 41%[9]
AZD4547 (FGFR1-3)30 human patients80 mg twice dailyAll-grade: 50%[10]
Ocular Toxicity (Dry Eyes) Futibatinib (FGFR1-4)469 human patients20 mg dailyAll-grade: 25.4%[8]

Experimental Protocols

General Protocol for this compound Administration and Toxicity Monitoring in a Mouse Xenograft Model
  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID) bearing subcutaneous or orthotopic tumors derived from a cell line with known FGFR4 activation (e.g., FGF19 amplification).

  • This compound Formulation and Administration:

    • Formulate this compound in a vehicle appropriate for the route of administration (e.g., oral gavage, intraperitoneal injection). Common vehicles include 0.5% methylcellulose with 0.2% Tween 80 in sterile water.

    • Administer the inhibitor at a predetermined dose and schedule (e.g., once or twice daily). Include a vehicle-treated control group.

  • Toxicity Monitoring:

    • Daily: Observe animals for clinical signs of toxicity, including changes in posture, activity, grooming, and stool consistency.

    • Twice Weekly: Measure body weight. A significant weight loss (e.g., >15-20%) may necessitate dose reduction or euthanasia.

    • Weekly/Bi-weekly: Collect blood samples via a suitable method (e.g., tail vein, saphenous vein) for complete blood count (CBC) and serum chemistry analysis (including ALT, AST, creatinine, and phosphate levels).

    • End of Study: Perform a complete necropsy and collect major organs (liver, kidneys, GI tract, etc.) for histopathological evaluation.

  • Tumor Growth Assessment: Measure tumor volume with calipers twice weekly for subcutaneous models. For orthotopic models, use appropriate imaging modalities (e.g., bioluminescence, ultrasound).

Visualizations

FGFR4 Signaling Pathway

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates PLCg PLCγ FGFR4->PLCg Phosphorylates Metabolism Bile Acid Metabolism FGFR4->Metabolism Fgfr4_IN_11 This compound Fgfr4_IN_11->FGFR4 Inhibits PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Toxicity Management

Toxicity_Management_Workflow start Start this compound Treatment in Animal Model monitor Daily Clinical Observation (Weight, Behavior, Stool) start->monitor blood Weekly/Bi-weekly Blood Collection (CBC, Chemistry) monitor->blood tox_obs Toxicity Observed (e.g., Diarrhea, Weight Loss, Elevated Liver Enzymes) monitor->tox_obs Abnormal no_tox No Significant Toxicity Observed blood->no_tox Normal blood->tox_obs Abnormal continue_treat Continue Treatment & Monitoring no_tox->continue_treat continue_treat->monitor end End of Study: Necropsy & Histopathology continue_treat->end assess_sev Assess Severity (Mild, Moderate, Severe) tox_obs->assess_sev assess_sev->mild_mod assess_sev->severe support Implement Supportive Care (e.g., Fluids, Loperamide) mild_mod->support dose_mod Dose Reduction or Treatment Interruption severe->dose_mod support->continue_treat resolve Toxicity Resolves? dose_mod->resolve resume Resume Treatment at Lower Dose (if applicable) resolve->resume Yes euth Consider Euthanasia per IACUC Guidelines resolve->euth No resume->monitor

Caption: General workflow for monitoring and managing toxicities in animal models treated with this compound.

References

Fgfr4-IN-11 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fgfr4-IN-11

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this selective FGFR4 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) with an IC50 value of 2.1 nM.[1] It works by irreversibly binding to a unique cysteine residue (Cys552) in the kinase pocket of FGFR4, which is not present in other FGFR family members (FGFR1, 2, or 3).[2] This covalent interaction leads to the significant inhibition of the FGF19/FGFR4 signaling pathway, which is known to be aberrantly activated in certain cancers, particularly hepatocellular carcinoma.[1][2] The inhibition of this pathway can suppress cancer cell proliferation and survival.[3][4]

Q2: What is the recommended solvent for reconstituting this compound?

The recommended solvent for reconstituting this compound is Dimethyl Sulfoxide (DMSO).[2][5] It is typically prepared as a concentrated stock solution, for example, at 10 mM in DMSO.[2][5]

Q3: How should I store reconstituted this compound stock solutions?

For long-term stability, it is recommended to store stock solutions of small molecule inhibitors in DMSO at -80°C for periods up to six months. For shorter-term storage of about one month, -20°C is acceptable. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. It is best practice to aliquot the stock solution into smaller, single-use volumes after reconstitution.

Q4: I am observing a decrease in the activity of this compound in my long-term cell culture experiment. What could be the cause?

A decrease in the inhibitor's activity over time in a long-term experiment (e.g., >24-48 hours) can be due to several factors:

  • Compound Instability: Small molecules can degrade in aqueous cell culture media at 37°C. The rate of degradation depends on the specific compound and the composition of the medium (e.g., presence of serum proteins, pH).

  • Metabolism by Cells: Cells can metabolize the compound, converting it into less active or inactive forms.

  • Adsorption: The compound may adsorb to the plastic of the cell culture vessel, reducing its effective concentration in the media.

  • Medium Depletion: In experiments with high cell densities, the compound may be consumed or sequestered by the cells.

To mitigate these issues, consider replenishing the compound by performing partial or full media changes at regular intervals (e.g., every 24 or 48 hours) during the experiment.

Troubleshooting Guide: Compound Stability

Issue: How stable is this compound in my cell culture medium at 37°C?

While specific public data on the half-life of this compound in various cell culture media is limited, the stability of any small molecule inhibitor in culture is a critical parameter that can influence experimental outcomes. It is highly recommended to determine the stability of the compound under your specific experimental conditions.

Solution: Perform a Stability Assessment Experiment

You can assess the stability of this compound in your chosen cell culture medium (e.g., DMEM, RPMI-1640) with or without serum by following a general protocol. The primary method for this analysis is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can quantify the amount of intact compound remaining over time.

Experimental Protocol: Assessing Compound Stability in Cell Culture Media

This protocol provides a framework for determining the stability of this compound.

Objective: To quantify the concentration of intact this compound in cell culture medium over a time course at 37°C.

Materials:

  • This compound powder and DMSO

  • Your specific cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (ACN) or other suitable organic solvent for protein precipitation

  • HPLC or LC-MS system

Methodology:

  • Prepare a Working Solution: Dilute your concentrated this compound DMSO stock into pre-warmed (37°C) cell culture medium to achieve the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects.

  • Set Up Time Points: Aliquot the this compound-containing medium into separate sterile tubes or wells for each time point (e.g., 0, 2, 6, 12, 24, 48 hours). A "no-compound" media-only control should also be prepared.

  • Incubation: Place the samples in a 37°C incubator. The T=0 sample should be processed immediately.

  • Sample Collection & Processing:

    • At each designated time point, remove an aliquot of the medium.

    • To stop degradation and prepare the sample for analysis, precipitate proteins by adding 2-3 volumes of cold acetonitrile. For example, add 200 µL of cold ACN to 100 µL of the media sample.

    • Vortex thoroughly and centrifuge at high speed (e.g., >12,000 x g) for 10-20 minutes at 4°C to pellet the precipitated proteins.[6]

    • Carefully transfer the supernatant, which contains the soluble compound, to a new tube or an HPLC vial.

  • Analysis by HPLC/LC-MS:

    • Analyze the supernatant using a validated HPLC or LC-MS method to quantify the peak area corresponding to intact this compound.

    • The T=0 sample is used as the 100% reference. Calculate the percentage of this compound remaining at each subsequent time point relative to the T=0 sample.

Data Presentation

The results from a stability experiment should be summarized in a clear format.

Table 1: Hypothetical Stability of this compound in DMEM + 10% FBS at 37°C

Time Point (Hours)Mean Peak Area (Arbitrary Units)% Remaining (Relative to T=0)
01,500,000100%
21,450,00096.7%
61,300,00086.7%
121,100,00073.3%
24750,00050.0%
48300,00020.0%

Note: This table contains example data for illustrative purposes. Actual results may vary.

Visualizations

Signaling Pathway and Experimental Workflow

To better understand the context of this compound's action and how to test its stability, the following diagrams are provided.

Fgfr4_Signaling_Pathway cluster_membrane Cell Membrane KLB KLB FGFR4_KLB FGFR4/KLB Complex FGFR4 FGFR4 FRS2 FRS2 FGFR4_KLB->FRS2 FGF19 FGF19 Ligand FGF19->FGFR4_KLB Binds Fgfr4_IN_11 This compound Fgfr4_IN_11->FGFR4 Covalently Inhibits PI3K PI3K FRS2->PI3K RAS_MAPK RAS/MAPK Pathway FRS2->RAS_MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAS_MAPK->Proliferation Stability_Workflow start Start: Prepare This compound Working Solution in Cell Culture Medium incubate Incubate Aliquots at 37°C for various time points (0, 2, 6, 24h...) start->incubate process At each time point: 1. Collect aliquot 2. Add cold Acetonitrile 3. Centrifuge to pellet protein incubate->process supernatant Collect Supernatant process->supernatant analysis Analyze by HPLC or LC-MS supernatant->analysis quantify Quantify Peak Area of Intact this compound analysis->quantify end End: Calculate % Remaining vs. T=0 quantify->end Troubleshooting_Logic start Reduced compound activity in long-term assay? check_stability Is compound stability in media known? start->check_stability perform_test Action: Perform stability test using HPLC/LC-MS check_stability->perform_test No is_stable Is the compound stable for the assay duration? check_stability->is_stable Yes perform_test->is_stable stable_conclusion Conclusion: Instability is not the primary issue. Consider other factors (e.g., cell metabolism, resistance mechanisms). is_stable->stable_conclusion Yes unstable_conclusion Action: Replenish compound with fresh media during the experiment (e.g., every 24h). is_stable->unstable_conclusion No

References

Fgfr4-IN-1 Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fgfr4-IN-1 in Western blotting experiments. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of Fgfr4 in a Western blot?

The estimated molecular weight of the full-length Fgfr4 isoform 1 is approximately 95–110 kDa.[1] This variation in size is often due to post-translational modifications, particularly glycosylation.[1][2] Different isoforms or degradation products may appear as bands of lower molecular weight.

Q2: My Western blot shows no Fgfr4 signal after treatment with Fgfr4-IN-1. What is the likely cause?

A complete loss of signal for total Fgfr4 after inhibitor treatment is unexpected, as Fgfr4-IN-1 is designed to inhibit the kinase activity, not eliminate the protein itself. The most common reasons for a weak or absent signal are issues with the primary antibody, insufficient protein loading, or problems with the transfer process. It is also possible that the Fgfr4-IN-1 is causing degradation of the Fgfr4 protein, which could be investigated with a time-course experiment.

Q3: I am not seeing a decrease in phosphorylated Fgfr4 (p-Fgfr4) after treating my cells with Fgfr4-IN-1. What should I do?

Several factors could contribute to this observation:

  • Suboptimal Inhibitor Concentration or Treatment Time: Ensure you are using the recommended concentration of Fgfr4-IN-1 and an appropriate treatment duration. A dose-response and time-course experiment can help optimize these parameters.

  • Inactive Inhibitor: Verify the integrity and activity of your Fgfr4-IN-1 stock.

  • Cell Line Resistance: Some cell lines may exhibit resistance to Fgfr4 inhibition.

  • Antibody Issues: The phospho-Fgfr4 antibody may not be specific or sensitive enough. Always include appropriate controls, such as untreated and vehicle-treated cells.

Q4: I am observing multiple non-specific bands in my Western blot. How can I improve the specificity?

Non-specific bands can arise from several sources. To improve specificity:

  • Optimize Antibody Concentrations: Titrate both your primary and secondary antibodies to determine the optimal dilution.

  • Blocking: Ensure adequate blocking of the membrane. Common blocking agents include 5% non-fat dry milk or bovine serum albumin (BSA) in TBST.

  • Washing Steps: Increase the number and duration of washes to remove non-specifically bound antibodies.

  • Use a Different Antibody: If the issue persists, consider trying a different Fgfr4 or phospho-Fgfr4 antibody from a different vendor.

Troubleshooting Guide

This guide addresses common issues encountered during Western blot analysis of Fgfr4 and the effects of Fgfr4-IN-1.

Problem Potential Cause Recommended Solution
Weak or No Signal for Fgfr4/p-Fgfr4 Inefficient protein transfer from the gel to the membrane.Verify transfer efficiency by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage, especially for a high molecular weight protein like Fgfr4.
Low abundance of the target protein.Increase the amount of protein loaded onto the gel.
Primary or secondary antibody concentration is too low.Optimize the antibody dilutions. Incubate the primary antibody overnight at 4°C to increase signal.
Inactive secondary antibody or detection reagent.Use fresh detection reagents and ensure the secondary antibody is compatible with the primary antibody.
High Background Insufficient blocking.Increase the blocking time or try a different blocking agent (e.g., switch from milk to BSA or vice versa).
Antibody concentration is too high.Reduce the concentration of the primary and/or secondary antibody.
Inadequate washing.Increase the number and duration of washing steps with TBST.
Non-Specific Bands Primary antibody is cross-reacting with other proteins.Use a more specific primary antibody. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity.
Protein degradation.Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.
Unexpected Band Size Post-translational modifications (e.g., glycosylation).Treat lysates with enzymes like PNGase F to remove N-linked glycans, which should result in a band shift to a lower molecular weight.[2]
Splice variants of Fgfr4.Consult literature and databases for known isoforms of Fgfr4 that may be expressed in your cell line.

Experimental Protocols

Western Blot Protocol for Analyzing Fgfr4 Inhibition

This protocol outlines the key steps for a Western blot experiment to assess the effect of Fgfr4-IN-1 on Fgfr4 phosphorylation.

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with the desired concentrations of Fgfr4-IN-1 or vehicle control (e.g., DMSO) for the specified duration (e.g., 1-24 hours).[3]

    • For positive controls, you may stimulate cells with a known Fgfr4 ligand like FGF19.[4][5]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Fgfr4, anti-total-Fgfr4, or antibodies against downstream targets like p-FRS2, p-ERK, p-AKT) diluted in blocking buffer, typically overnight at 4°C.[4][5]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 5-10 minutes each with TBST.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate.

    • Detect the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional):

    • To detect another protein of a similar molecular weight on the same blot, the membrane can be stripped of the first set of antibodies.

    • Incubate the membrane in a stripping buffer.

    • Wash the membrane thoroughly.

    • Block the membrane again and proceed with the immunoblotting protocol for the next primary antibody (e.g., probing for total Fgfr4 after probing for p-Fgfr4).

Visualizations

Fgfr4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 Fgfr4 FGFR4 FGF19->Fgfr4 Binds FRS2 FRS2 Fgfr4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Fgfr4_IN_1 Fgfr4-IN-1 Fgfr4_IN_1->Fgfr4 Inhibits

Caption: Fgfr4 Signaling Pathway and Inhibition by Fgfr4-IN-1.

Western_Blot_Troubleshooting cluster_No_Signal Troubleshooting: Weak/No Signal cluster_High_Background Troubleshooting: High Background cluster_Nonspecific_Bands Troubleshooting: Non-specific Bands Start Western Blot Experiment Problem Problem with Results? Start->Problem No_Signal Weak or No Signal Problem->No_Signal Yes High_Background High Background Problem->High_Background Yes Nonspecific_Bands Non-specific Bands Problem->Nonspecific_Bands Yes Good_Results Good Results Problem->Good_Results No Check_Transfer Check Protein Transfer (Ponceau S) No_Signal->Check_Transfer Optimize_Blocking Optimize Blocking (Time, Reagent) High_Background->Optimize_Blocking Optimize_Antibody_Nonspecific Optimize Antibody Concentration Nonspecific_Bands->Optimize_Antibody_Nonspecific Increase_Protein Increase Protein Load Check_Transfer->Increase_Protein Optimize_Antibody_No_Signal Optimize Antibody Concentration Increase_Protein->Optimize_Antibody_No_Signal Decrease_Antibody Decrease Antibody Concentration Optimize_Blocking->Decrease_Antibody Increase_Washes Increase Washes Decrease_Antibody->Increase_Washes Use_Protease_Inhibitors Use Protease/Phosphatase Inhibitors Optimize_Antibody_Nonspecific->Use_Protease_Inhibitors Change_Antibody Try Different Primary Antibody Use_Protease_Inhibitors->Change_Antibody

Caption: Troubleshooting Workflow for Common Western Blot Issues.

References

improving Fgfr4-IN-11 bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Fgfr4-IN-1 in in vivo studies, with a focus on improving bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is Fgfr4-IN-1 and what is its mechanism of action?

Fgfr4-IN-1 is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] FGFR4 is a receptor tyrosine kinase that, when activated by its ligand FGF19, triggers downstream signaling pathways like RAS-RAF-MAPK and PI3K-AKT, promoting cell proliferation and survival.[3][4] Fgfr4-IN-1 is designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its activation and subsequent downstream signaling. Some selective FGFR4 inhibitors achieve high selectivity by forming a covalent bond with a unique cysteine residue (Cys552) in the FGFR4 kinase domain, a feature not present in other FGFR family members.[5]

Q2: What is the typical oral bioavailability of selective FGFR4 inhibitors in preclinical models?

The oral bioavailability of selective FGFR4 inhibitors can be variable and is often a challenge in preclinical development. For instance, one study reported the oral bioavailability of a selective covalent FGFR4 inhibitor, referred to as compound 1 , to be 20% in mice and 12% in rats.[5] It is important to note that specific bioavailability data for Fgfr4-IN-1 is not publicly available, and these values for a similar compound should be considered as a reference. Factors such as the compound's solubility, permeability, and first-pass metabolism heavily influence its bioavailability.

Q3: What is a recommended starting formulation for in vivo oral administration of Fgfr4-IN-1?

For poorly water-soluble kinase inhibitors like Fgfr4-IN-1, a common approach is to use a suspension or a solution with co-solvents. A suggested formulation for in vivo studies is a suspension in 0.5% carboxymethylcellulose (CMC) with 1% Tween 80 in water. Another common vehicle, particularly for initial studies, involves a mixture of DMSO, PEG300, Tween 80, and saline. A typical preparation might involve dissolving the compound in a small amount of DMSO, followed by dilution with PEG300, Tween 80, and finally saline or PBS. It is crucial to ensure the final concentration of DMSO is low to avoid toxicity.

Q4: How can I assess the target engagement and pharmacodynamic (PD) effects of Fgfr4-IN-1 in my in vivo model?

Target engagement can be assessed by measuring the phosphorylation levels of FGFR4 (p-FGFR4) in tumor tissue samples collected from treated animals. A significant reduction in p-FGFR4 levels compared to vehicle-treated controls indicates that the inhibitor is reaching its target and exerting its intended biological effect. This is commonly analyzed using techniques such as Western blotting or Meso Scale Discovery (MSD) assays.[5]

Troubleshooting Guide: Low Bioavailability

Low oral bioavailability is a common hurdle for in vivo studies with kinase inhibitors. This guide provides a step-by-step approach to troubleshoot and improve the in vivo exposure of Fgfr4-IN-1.

Problem 1: Low or undetectable plasma concentrations of Fgfr4-IN-1 after oral administration.
Possible Cause Suggested Solution
Poor Solubility and Dissolution The compound may not be dissolving sufficiently in the gastrointestinal tract. Many kinase inhibitors are poorly soluble in aqueous solutions. Action: 1. Particle Size Reduction: If using a suspension, ensure the compound is micronized to increase the surface area for dissolution. 2. Formulation Optimization: Experiment with different vehicle compositions. Consider lipid-based formulations or self-emulsifying drug delivery systems (SEDDS), which can enhance the solubility and absorption of lipophilic drugs. Preparing the inhibitor as a lipophilic salt can also significantly improve its solubility in lipid-based vehicles.
Rapid Metabolism The compound may be undergoing extensive first-pass metabolism in the gut wall or liver. Kinase inhibitors are often substrates for cytochrome P450 (CYP) enzymes, particularly CYP3A4. Action: 1. Co-administration with a CYP Inhibitor: In preclinical studies, co-administration with a known CYP3A4 inhibitor (e.g., ritonavir) can be used to assess the impact of metabolism on bioavailability. This is a strategy known as pharmacokinetic boosting.
Poor Permeability/Efflux The compound may have low permeability across the intestinal epithelium or may be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp). Action: 1. In Vitro Permeability Assays: Conduct Caco-2 permeability assays to determine if the compound is a substrate for efflux transporters. 2. Co-administration with an Efflux Inhibitor: If efflux is suspected, co-administration with a P-gp inhibitor (e.g., verapamil) in preclinical models can help to confirm this and improve absorption.
Formulation/Dosing Error Errors in compound weighing, vehicle preparation, or the oral gavage procedure can lead to inaccurate dosing. Action: 1. Verify Calculations and Preparation: Double-check all calculations for dose and formulation concentrations. Ensure the compound is fully dissolved or homogeneously suspended in the vehicle. 2. Refine Gavage Technique: Ensure proper oral gavage technique to avoid accidental administration into the lungs, which can lead to rapid clearance or toxicity. Confirm the correct volume is being administered based on the animal's body weight.
Problem 2: High variability in plasma concentrations between animals.
Possible Cause Suggested Solution
Inconsistent Formulation If using a suspension, the compound may not be uniformly distributed, leading to inconsistent dosing between animals. Action: 1. Ensure Homogeneity: Vortex the suspension thoroughly before drawing up each dose to ensure it is homogeneous. Prepare fresh formulations regularly.
Food Effects The presence or absence of food in the stomach can significantly alter the absorption of some kinase inhibitors. Action: 1. Standardize Feeding Schedule: Fast animals for a consistent period (e.g., 4-6 hours) before dosing to reduce variability in gastric emptying and intestinal transit time.
Biological Variability Inherent differences in metabolism and gastrointestinal physiology between individual animals can contribute to variability. Action: 1. Increase Group Size: Using a larger number of animals per group can help to improve the statistical power and reliability of the pharmacokinetic data.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of Selective FGFR4 Inhibitors in Preclinical Species.

CompoundSpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Oral Bioavailability (%)Reference
Compound 1 Mouse10Oral1,20024,20020[5]
Compound 1 Rat10Oral2,100414,00012[5]
BLU-554 Mouse------Specific PK values not available in the provided search results.
FGF401 Human40-100 mg (BID)Oral606 - 13490.55 - 1.032371 - 5476-

Note: Data for Fgfr4-IN-1 is not publicly available. The compounds listed are other selective FGFR4 inhibitors and are provided for reference. Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the curve).

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

This protocol outlines the standard procedure for administering Fgfr4-IN-1 via oral gavage.

Materials:

  • Fgfr4-IN-1 formulated in the desired vehicle.

  • Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice, with a rounded ball tip).

  • Syringes (1 mL).

  • Animal scale.

Procedure:

  • Animal Preparation: Weigh each mouse accurately to calculate the precise dosing volume. A typical dosing volume is 5-10 mL/kg.

  • Dose Preparation: Vortex the Fgfr4-IN-1 formulation vigorously to ensure a homogeneous suspension before drawing the calculated volume into the syringe.

  • Animal Restraint: Restrain the mouse firmly by scruffing the neck and back to immobilize the head and prevent movement. The body should be held in a vertical position.

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

  • Substance Administration: Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), administer the substance slowly and steadily.

  • Post-Administration Monitoring: After administration, gently remove the needle and return the mouse to its cage. Monitor the animal for at least 10-15 minutes for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.

Protocol 2: Western Blot for p-FGFR4 Analysis in Tumor Tissue

This protocol describes how to assess the pharmacodynamic effect of Fgfr4-IN-1 by measuring the levels of phosphorylated FGFR4.

Materials:

  • Tumor tissue lysates from vehicle- and Fgfr4-IN-1-treated animals.

  • RIPA or similar lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus.

  • Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against p-FGFR4 (e.g., anti-Phospho-FGFR-4 Y642).

  • Primary antibody against total FGFR4 and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Protein Extraction: Homogenize harvested tumor tissues in ice-cold lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody for p-FGFR4 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total FGFR4 and a loading control to normalize the p-FGFR4 signal.

Visualizations

FGFR4_Signaling_Pathway cluster_0 Cell Membrane FGF19 FGF19 ReceptorDimer Receptor Dimerization & Autophosphorylation FGF19->ReceptorDimer Binds KLB β-Klotho KLB->ReceptorDimer Co-receptor FGFR4 FGFR4 FGFR4->ReceptorDimer FRS2 FRS2 ReceptorDimer->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K Activates RAS RAS GRB2_SOS->RAS Activates AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Differentiation ERK->CellResponse AKT->CellResponse Inhibitor Fgfr4-IN-1 Inhibitor->FGFR4 Inhibits

Caption: FGFR4 signaling pathway and the mechanism of action of Fgfr4-IN-1.

Troubleshooting_Workflow Start Start: Low/Variable In Vivo Exposure CheckFormulation Step 1: Verify Formulation & Dosing Technique Start->CheckFormulation FormulationOK Is formulation/dosing correct? CheckFormulation->FormulationOK InvestigateSolubility Step 2: Assess Solubility vs. Metabolism/Permeability FormulationOK->InvestigateSolubility Yes FixDosing Correct Dosing Procedure & Formulation Preparation FormulationOK->FixDosing No OptimizeFormulation Optimize Formulation: - Use co-solvents (PEG300) - Create a suspension (CMC/Tween) - Reduce particle size RecheckPK Re-evaluate Pharmacokinetics OptimizeFormulation->RecheckPK RecheckPK->OptimizeFormulation Still Low End End: Improved Bioavailability RecheckPK->End Successful ImproveSolubility Focus on Solubility Enhancement: - Lipid-based formulations (SEDDS) - Amorphous solid dispersions - Nanosuspensions InvestigateSolubility->ImproveSolubility Solubility is limiting InvestigateMetabolism Focus on Metabolism/Efflux: - Co-dose with CYP inhibitor - Co-dose with P-gp inhibitor - In vitro Caco-2 assay InvestigateSolubility->InvestigateMetabolism Solubility is adequate ImproveSolubility->RecheckPK InvestigateMetabolism->RecheckPK FixDosing->RecheckPK

References

interpreting Fgfr4-IN-11 dose-response curves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Fgfr4-IN-1 in their experiments. The information is designed to help interpret dose-response curves and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is Fgfr4-IN-1 and how does it work?

Fgfr4-IN-1 is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] It functions by binding to the kinase domain of FGFR4, preventing its activation and subsequent downstream signaling.[2] FGFR4 is a receptor tyrosine kinase that, upon binding to its ligand FGF19, activates signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[2][3] By inhibiting FGFR4, Fgfr4-IN-1 can block these processes in cancer cells where the FGF19-FGFR4 signaling axis is overactive.[3][4]

Q2: What is a typical IC50 value for Fgfr4-IN-1?

The half-maximal inhibitory concentration (IC50) for Fgfr4-IN-1 can vary depending on the cell line and experimental conditions. However, it is generally reported to be in the low nanomolar range, indicating high potency. For example, some studies have reported IC50 values for similar selective FGFR4 inhibitors to be around 1.9 nM to 5 nM.[1] It is always recommended to determine the IC50 empirically in your specific experimental system.

Q3: How do I design a dose-response experiment for Fgfr4-IN-1?

A well-designed dose-response experiment should include a wide range of inhibitor concentrations to generate a complete sigmoidal curve. Here are some key considerations:

  • Concentration Range: Use a logarithmic or half-log dilution series of Fgfr4-IN-1. A typical range might start from picomolar or low nanomolar concentrations and extend to micromolar concentrations to ensure you capture the full dose-response range.

  • Number of Data Points: Aim for at least 8-10 concentrations to accurately define the curve.

  • Controls: Include a vehicle-only control (e.g., DMSO) to represent 0% inhibition and a positive control (a known inhibitor of the pathway or a treatment that induces maximal cell death) if available.

  • Replicates: Perform each concentration in triplicate to ensure the data is reproducible.

Q4: My dose-response curve for Fgfr4-IN-1 is not a classic sigmoidal shape. What could be the reason?

Deviations from the ideal sigmoidal curve can occur for several reasons. Two common scenarios are steep and biphasic curves.

  • Steep Dose-Response Curve: A steep curve, where a small change in inhibitor concentration leads to a large change in response, can sometimes be observed. This can be due to the inhibitor being very potent, especially if the enzyme concentration in the assay is high relative to the inhibitor's dissociation constant (Kd).[5] It may also indicate non-stoichiometric inhibition, such as compound aggregation at higher concentrations.[5][6]

  • Biphasic Dose-Response Curve: A biphasic curve shows an initial inhibitory phase followed by a second, often less potent, inhibitory phase at higher concentrations.[7][8] This can suggest that the inhibitor is acting on more than one target.[7] The first phase may represent the potent, on-target inhibition of FGFR4, while the second phase could be due to off-target effects on other kinases or cellular processes at higher concentrations.[7][9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicates - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with media to maintain humidity.
No inhibitory effect observed - Fgfr4-IN-1 degradation- Cell line is not dependent on FGFR4 signaling- Incorrect assay setup- Aliquot Fgfr4-IN-1 upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.- Confirm FGFR4 expression and activation in your cell line via Western blot or qPCR.- Verify the concentration of all reagents and the incubation times in your protocol.
Incomplete dose-response curve (no top or bottom plateau) - Concentration range is too narrow- Broaden the range of Fgfr4-IN-1 concentrations used in the experiment.
Unexpectedly high IC50 value - High cell density- Presence of serum proteins that bind the inhibitor- Fgfr4-IN-1 is a competitive inhibitor and substrate concentration is high- Optimize cell seeding density.- Consider reducing the serum concentration during the inhibitor treatment period.- If using a biochemical assay, determine the Km of the substrate and use a concentration close to the Km.[6]
Biphasic dose-response curve - Off-target effects at higher concentrations- Focus on the initial, more potent inhibitory phase for determining the on-target IC50.- Use a more selective FGFR4 inhibitor if available to confirm the phenotype is due to FGFR4 inhibition.- Investigate potential off-target effects using kinase profiling assays.

Experimental Protocols

Cell Viability Assay (MTT/WST-1)

This protocol is a general guideline for determining the effect of Fgfr4-IN-1 on the viability of adherent cancer cell lines.

Materials:

  • Fgfr4-IN-1

  • Cancer cell line of interest

  • Complete growth medium

  • 96-well cell culture plates

  • MTT or WST-1 reagent

  • DMSO (vehicle control)

  • Solubilization buffer (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of Fgfr4-IN-1 dilutions in complete growth medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest Fgfr4-IN-1 concentration.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared Fgfr4-IN-1 dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours, or a time point determined to be optimal for your cell line.

  • Viability Assessment:

    • For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.

    • For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader (e.g., 570 nm for MTT, 450 nm for WST-1).

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of viability against the log of the Fgfr4-IN-1 concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

Western Blot for Phospho-FGFR4

This protocol is to assess the inhibitory effect of Fgfr4-IN-1 on FGFR4 phosphorylation.

Materials:

  • Fgfr4-IN-1

  • Cancer cell line with active FGFR4 signaling

  • Serum-free medium

  • FGF19 (or other appropriate ligand)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-FGFR4 (e.g., Tyr642) and anti-total-FGFR4

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Starvation: Plate cells and allow them to reach 70-80% confluency. Then, serum-starve the cells for 16-24 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of Fgfr4-IN-1 or vehicle control for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with FGF19 (e.g., 50 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody (anti-phospho-FGFR4) overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR4 and a loading control (e.g., GAPDH or β-actin).

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr4_IN_1 Fgfr4-IN-1 Fgfr4_IN_1->FGFR4 Inhibits

Caption: Fgfr4-IN-1 inhibits the FGFR4 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cells in 96-well Plate C Add Fgfr4-IN-1 to Cells A->C B Prepare Fgfr4-IN-1 Dilution Series B->C D Incubate for 48-72 hours C->D E Add Viability Reagent (MTT/WST-1) D->E F Measure Absorbance E->F G Generate Dose-Response Curve & Calculate IC50 F->G

Caption: Workflow for a cell viability dose-response experiment.

Troubleshooting_Logic Start Start: Unexpected Dose-Response Curve Q1 Is the curve Biphasic? Start->Q1 A1_Yes Potential off-target effects at high concentrations. Q1->A1_Yes Yes Q2 Is the curve Steep? Q1->Q2 No End Consult Detailed Troubleshooting Guide A1_Yes->End A2_Yes High inhibitor potency or non-stoichiometric inhibition. Q2->A2_Yes Yes A_No Check for other issues: - High variability - Incomplete curve - High IC50 Q2->A_No No A2_Yes->End A_No->End

Caption: Logic for troubleshooting dose-response curve shapes.

References

Validation & Comparative

Validating Fgfr4-IN-1 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fgfr4-IN-1 with other common FGFR4 inhibitors, offering experimental data and detailed protocols to validate target engagement in a cellular context. The information presented here is intended to assist researchers in selecting the most appropriate tools and methods for their studies on FGFR4 signaling.

Introduction to Fgfr4-IN-1 and Alternative Inhibitors

Fgfr4-IN-1 is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase implicated in various cancers, particularly hepatocellular carcinoma (HCC). Validating that a compound like Fgfr4-IN-1 directly interacts with and inhibits its intended target within a complex cellular environment is a critical step in drug discovery. This guide compares Fgfr4-IN-1 with other well-characterized FGFR4 inhibitors, including the selective inhibitors BLU-554 (Fisogatinib) and FGF-401 (Roblitinib), and the pan-FGFR inhibitor Erdafitinib.

Comparative Analysis of FGFR4 Inhibitors

The following tables summarize the biochemical and cellular activities of Fgfr4-IN-1 and its alternatives. This data, compiled from various studies, provides a quantitative basis for comparing their potency and selectivity.

Compound Type Biochemical IC50 (nM) Cellular IC50 (nM, HuH-7 cells) Reference
Fgfr4-IN-1 Selective FGFR40.7Not Reported[1][2]
BLU-554 (Fisogatinib) Selective FGFR45~70 - 190[1][3]
FGF-401 (Roblitinib) Selective FGFR41.9~28 - 72[1][4]
Erdafitinib Pan-FGFR1-6 (for FGFR1-4)5.77[1]

Table 1: Biochemical and Cellular Potency of FGFR4 Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target by 50%. Biochemical IC50s are determined using purified enzymes, while cellular IC50s are determined in cell-based assays, such as proliferation assays in the HuH-7 hepatocellular carcinoma cell line. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.

Experimental Protocols for Target Validation

Validating the engagement of Fgfr4-IN-1 with FGFR4 in cells can be achieved through various methods. Here, we provide detailed protocols for two key experimental approaches: the Cellular Thermal Shift Assay (CETSA) to confirm direct binding and Western blotting to measure the inhibition of downstream signaling.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Protocol for FGFR4 CETSA in HuH-7 Cells

  • Cell Culture and Treatment:

    • Culture HuH-7 cells to 80-90% confluency.

    • Treat the cells with various concentrations of Fgfr4-IN-1 or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heat Shock:

    • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Heat the cell suspensions at a specific temperature to induce protein denaturation. For FGFR4 in HuH-7 cells, a temperature of 48°C has been shown to be effective.[1] Include a non-heated control (37°C).

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble FGFR4 in each sample by Western blotting. Increased levels of soluble FGFR4 at the denaturing temperature in the presence of Fgfr4-IN-1 indicate target engagement.

Western Blotting for Phospho-FRS2

FGFR Substrate 2 (FRS2) is a key downstream docking protein that is phosphorylated upon FGFR4 activation. Measuring the levels of phosphorylated FRS2 (pFRS2) is a reliable method to assess the inhibitory activity of Fgfr4-IN-1 on the FGFR4 signaling pathway.

Experimental Protocol for pFRS2 Western Blotting

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HuH-7, which has an active FGF19-FGFR4 signaling axis) to 80-90% confluency.

    • Starve the cells in serum-free media for 4-6 hours.

    • Pre-treat the cells with various concentrations of Fgfr4-IN-1 or a vehicle control for 1-2 hours.

    • Stimulate the cells with FGF19 (e.g., 50 ng/mL) for 15-30 minutes to induce FGFR4 signaling.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-FRS2 (e.g., anti-pFRS2 Tyr196) overnight at 4°C.[5]

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed for total FRS2 and a loading control like GAPDH or β-actin.

Visualizing Cellular Processes and Experimental Logic

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates (pFRS2) PLCg PLCγ FGFR4->PLCg Activates Grb2 Grb2 FRS2->Grb2 PI3K PI3K FRS2->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Fgfr4_IN_1 Fgfr4-IN-1 Fgfr4_IN_1->FGFR4 Inhibits

Caption: FGFR4 Signaling Pathway and Inhibition by Fgfr4-IN-1.

CETSA_Workflow cluster_protocol CETSA Protocol cluster_outcomes Expected Outcomes start 1. Treat cells with Fgfr4-IN-1 or Vehicle heat 2. Heat shock (e.g., 48°C) start->heat lyse 3. Lyse cells heat->lyse unbound Unbound FGFR4 (Vehicle) bound Bound FGFR4 (Fgfr4-IN-1) centrifuge 4. Centrifuge to separate soluble fraction lyse->centrifuge analyze 5. Analyze soluble FGFR4 by Western Blot centrifuge->analyze denatured Denatures & Precipitates unbound->denatured At high temp stable Remains Soluble bound->stable At high temp denatured->analyze Low signal stable->analyze High signal

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Target_Validation_Logic cluster_experiments Experimental Validation hypothesis Hypothesis: Fgfr4-IN-1 directly binds and inhibits FGFR4 in cells cetsa CETSA: Increased thermal stability of FGFR4 hypothesis->cetsa Test with western Western Blot: Decreased pFRS2 levels hypothesis->western Test with conclusion Conclusion: Fgfr4-IN-1 demonstrates on-target engagement in cells cetsa->conclusion Provides evidence for western->conclusion Provides evidence for

Caption: Logical Flow for Validating Fgfr4-IN-1 Target Engagement.

References

A Comparative Guide to Selective FGFR4 Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the activity of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors in various cancer cell lines. The information is intended for researchers, scientists, and drug development professionals working in oncology and related fields. While this guide aims to be comprehensive, specific data for "Fgfr4-IN-11" was not publicly available at the time of publication. Therefore, this document focuses on a comparison of other well-characterized selective FGFR4 inhibitors: BLU9931, Fisogatinib (BLU-554), and H3B-6527.

Introduction to FGFR4 and Its Role in Cancer

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1][2] The binding of its primary ligand, Fibroblast Growth Factor 19 (FGF19), triggers the dimerization and autophosphorylation of FGFR4. This activation initiates a cascade of downstream signaling pathways, most notably the RAS-MAPK and PI3K-AKT pathways, which are critical for cell growth and survival.[1][3] Dysregulation of the FGF19-FGFR4 signaling axis, often through FGF19 amplification, is a known oncogenic driver in several cancers, particularly hepatocellular carcinoma (HCC) and certain breast cancers.[1][4] This makes FGFR4 an attractive therapeutic target for cancers dependent on this pathway.

Selective FGFR4 inhibitors are small molecules designed to specifically block the kinase activity of FGFR4, thereby inhibiting downstream signaling and suppressing tumor growth.[3] This guide provides a comparative overview of the preclinical activity of three such inhibitors.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of FGFR4 inhibitors, it is essential to visualize the signaling pathway they target and the typical workflow for their evaluation.

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibitor Action FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates PI3K PI3K FGFR4->PI3K PLCg PLCγ FGFR4->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Selective FGFR4 Inhibitor Inhibitor->FGFR4 Blocks Autophosphorylation

Caption: Diagram of the FGFR4 signaling pathway and the point of intervention for selective inhibitors.

The evaluation of a novel FGFR4 inhibitor typically follows a standardized preclinical workflow to determine its potency and efficacy.

Experimental_Workflow Experimental Workflow for FGFR4 Inhibitor Evaluation cluster_discovery Discovery & Initial Screening cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models node1 Compound Synthesis/ Library Screening node2 Biochemical Kinase Assay (e.g., ADP-Glo) node1->node2 Test Compounds node3 Select Cancer Cell Lines (FGFR4-dependent vs. control) node2->node3 Lead Compounds node4 Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) node3->node4 node5 Western Blot Analysis (pFGFR4, pERK, pAKT) node3->node5 node6 Xenograft/PDX Tumor Models node5->node6 Confirmed Activity node7 Efficacy & PK/PD Studies node6->node7

Caption: A typical experimental workflow for the preclinical evaluation of FGFR4 inhibitors.

Comparative Activity of Selective FGFR4 Inhibitors

The following tables summarize the reported in vitro and cell-based activities of BLU9931, Fisogatinib (BLU-554), and H3B-6527.

In Vitro Kinase Inhibitory Activity (IC50)
InhibitorFGFR4 (nM)FGFR1 (nM)FGFR2 (nM)FGFR3 (nM)Selectivity (FGFR4 vs. others)
BLU9931 3[5][6][7]591[7]493[7]150[6][7]~50-200 fold vs FGFR1-3
Fisogatinib (BLU-554) 5[8][9]624[9]>10002203[9]>100 fold vs FGFR1-3
H3B-6527 <1.2[10][11]320[10][11]1290[10][11]1060[10][11]>250 fold vs FGFR1-3
Cell-Based Proliferation/Viability (EC50/IC50/GI50)
Cell LineCancer TypeInhibitorEC50/IC50/GI50 (µM)
Hep 3BHepatocellular CarcinomaBLU9931 0.07[5]
HuH-7Hepatocellular CarcinomaBLU9931 0.11[5]
JHH-7Hepatocellular CarcinomaBLU9931 0.02[5]
MDA-MB-453Breast CancerBLU9931 0.32[6]
MCF7Breast CancerBLU9931 2.34[6]
MDA-MB-231Breast CancerBLU9931 3.76[6]
A498Clear Cell Renal Cell CarcinomaBLU9931 4.6[12]
A704Clear Cell Renal Cell CarcinomaBLU9931 3.8[12]
769-PClear Cell Renal Cell CarcinomaBLU9931 2.7[12]
Hep3BHepatocellular CarcinomaH3B-6527 0.025 (GI50)[10]

Note: EC50, IC50, and GI50 values represent the concentration of the inhibitor required to achieve 50% of the maximal effect, 50% inhibition of a biological process, and 50% inhibition of cell growth, respectively.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of FGFR4 inhibitors.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant FGFR4 enzyme

  • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[13]

  • Substrate (e.g., poly(E,Y)4:1)

  • ATP

  • Test inhibitors (e.g., this compound, BLU9931)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO and then dilute in kinase buffer.

  • In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).

  • Add the FGFR4 enzyme and substrate/ATP mixture to initiate the kinase reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[13]

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell lines (e.g., Hep 3B, MDA-MB-453)

  • Complete cell culture medium

  • Test inhibitors

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well opaque-walled plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test inhibitor or DMSO (vehicle control).

  • Incubate the cells for a period that allows for at least two cell-doubling times (e.g., 72 hours).

  • Equilibrate the plate and its contents to room temperature.

  • Add the CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent viability for each inhibitor concentration relative to the vehicle control and determine the EC50/IC50 value.[6]

Western Blot Analysis for Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key proteins in the FGFR4 signaling pathway following inhibitor treatment.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-pFGFR4, anti-FGFR4, anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to attach.

  • Treat the cells with the test inhibitor at various concentrations for a specified time (e.g., 1-4 hours).[14]

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the desired primary antibodies overnight.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of target proteins relative to total protein and loading controls.[7]

References

A Head-to-Head Comparison: The Potent and Selective FGFR4 Inhibitor Fgfr4-IN-11 Versus Pan-FGFR Inhibitors in Preclinical In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of targeted cancer therapy is continually evolving. A key area of interest is the inhibition of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is often dysregulated in various cancers. Within this family, FGFR4 has emerged as a particularly attractive target, especially in hepatocellular carcinoma (HCC) driven by the FGF19-FGFR4 signaling axis. This has led to the development of highly selective FGFR4 inhibitors. This guide provides an in-depth, objective comparison of a representative selective FGFR4 inhibitor, here referred to as Fgfr4-IN-11 (a proxy for potent and selective preclinical FGFR4 inhibitors like BLU-554/Fisogatinib and H3B-6527), against broader-acting pan-FGFR inhibitors such as Erdafitinib, Infigratinib, and Rogaratinib, with a focus on their in vivo performance.

This comparative analysis is supported by a compilation of preclinical experimental data, detailed methodologies for key in vivo studies, and visualizations of the underlying biological pathways and experimental workflows.

Unraveling the FGFR4 Signaling Pathway

The FGF19-FGFR4 signaling cascade is a pivotal driver in a subset of hepatocellular carcinomas. Understanding this pathway is crucial for appreciating the therapeutic rationale behind selective FGFR4 inhibition.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4_receptor FGFR4 Receptor FGF19->FGFR4_receptor Binds KLB β-Klotho KLB->FGFR4_receptor Co-receptor FRS2 FRS2 FGFR4_receptor->FRS2 Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Differentiation ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects Fgfr4_IN_11 This compound (Selective Inhibitor) Fgfr4_IN_11->FGFR4_receptor Pan_FGFRi Pan-FGFR Inhibitors Pan_FGFRi->FGFR4_receptor FGFR123 FGFR1/2/3 Pan_FGFRi->FGFR123

Caption: FGFR4 Signaling Pathway and Inhibition.

In Vivo Performance: A Comparative Data Analysis

The in vivo efficacy of this compound and pan-FGFR inhibitors has been evaluated in various preclinical models, primarily using xenografts of human cancer cell lines or patient-derived xenografts (PDXs) in immunocompromised mice. The following tables summarize key quantitative data from representative studies.

Table 1: In Vivo Efficacy of a Selective FGFR4 Inhibitor (this compound*)
Cancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) / RegressionReference
Hepatocellular Carcinoma (HCC)
FGF19-amplified HCC XenograftMice100 mg/kg BID or 200 mg/kg QD for 21 daysComplete tumor regression in 100% of mice at both doses.[1]
FGF19-overexpressing HCC XenograftMiceDose-dependentSignificant dose-dependent tumor growth inhibition.[1]
Hep3B HCC Xenograft (FGF19 positive)Mice300 mg/kg QDSubstantial tumor growth inhibition.[2]
Hep3B HCC Xenograft (FGF19 positive)Mice300 mg/kg BIDTumor regression.[2]

*Data for this compound is representative of selective FGFR4 inhibitors like BLU-554 and H3B-6527.

Table 2: In Vivo Efficacy of Pan-FGFR Inhibitors
InhibitorCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) / RegressionReference
Erdafitinib FGFR-driven tumor xenograft modelsMiceNot specifiedPotent in vivo antitumor activity.[3]
Infigratinib FGFR2 fusion-positive cholangiocarcinoma PDXMiceNot specifiedReduction in tumor volume.[4][5]
FGFR fusion-positive breast, liver, gastric, and glioma PDXMiceNot specifiedReduction in tumor volume.[5]
Rogaratinib C51 colon cancer (FGFR1-overexpressing)MiceUp to 75 mg/kg QD or 50 mg/kg BIDDurable partial and complete responses.[6]
DMS-114 lung cancer (FGFR1-overexpressing)MiceNot specifiedDurable partial and complete responses.[6]
NCI-H716 colon cancer (FGFR2-overexpressing)MiceNot specifiedDurable partial and complete responses.[6]

Experimental Protocols: A Guide to In Vivo Studies

The following provides a generalized yet detailed methodology for the key in vivo experiments cited in this comparison.

Xenograft Tumor Model Workflow

A typical workflow for evaluating the in vivo efficacy of FGFR inhibitors involves several key steps, from cell line selection to data analysis.

Experimental_Workflow start Select Cancer Cell Line (e.g., FGFR-activated) culture Cell Culture and Expansion start->culture implant Subcutaneous Implantation into Immunocompromised Mice culture->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treatment Administer Inhibitor (Oral Gavage) randomize->treatment control Administer Vehicle (Control) randomize->control measure Measure Tumor Volume and Body Weight treatment->measure control->measure endpoint Endpoint Reached (e.g., Tumor Size, Time) measure->endpoint analysis Data Analysis (TGI, Statistical Significance) endpoint->analysis

Caption: In Vivo Xenograft Study Workflow.

Detailed Methodologies

1. Cell Lines and Animal Models:

  • Cell Lines: Studies often utilize human cancer cell lines with known FGFR alterations. For instance, Hep3B and HuH-7 are commonly used for FGF19-driven HCC.[7] For pan-FGFR inhibitors, a broader range of cell lines with FGFR1, FGFR2, or FGFR3 amplifications, fusions, or mutations are employed, such as NCI-H1581 (lung cancer, FGFR1 amplified) and SNU-16 (gastric cancer, FGFR2 amplified).

  • Animal Models: Typically, 6- to 8-week-old female BALB/c nude mice or other immunocompromised strains are used to prevent rejection of the human tumor xenografts.[8]

2. Tumor Implantation and Growth:

  • Cancer cells (e.g., 2 x 10^6 cells in 200 µL of a 1:1 mixture of PBS and Matrigel) are injected subcutaneously into the flank of the mice.[8]

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the commencement of treatment.

3. Dosing and Administration:

  • Inhibitors are typically formulated for oral administration (gavage).

  • Dosing schedules vary, with common regimens being once daily (QD) or twice daily (BID).

  • A vehicle control group (the formulation without the active compound) is always included for comparison.

4. Efficacy Assessment:

  • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²) / 2.

  • Animal body weight is also monitored as an indicator of toxicity.

  • The primary endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • In some cases, studies may continue until tumors reach a predetermined maximum size, and survival analysis is performed.

5. Pharmacodynamic and Biomarker Analysis:

  • At the end of the study, tumors may be excised for further analysis.

  • Western blotting can be used to assess the phosphorylation status of FGFR and downstream signaling proteins like ERK to confirm target engagement by the inhibitor.

  • Immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) can provide further insights into the anti-tumor mechanism.

Objective Comparison and Concluding Remarks

The in vivo data presented highlights a critical distinction between selective FGFR4 inhibitors and pan-FGFR inhibitors.

This compound (as a representative selective FGFR4 inhibitor) demonstrates profound efficacy, including complete tumor regression, in preclinical models of HCC that are specifically driven by the FGF19-FGFR4 signaling axis.[1][2] This high degree of activity in a targeted patient population underscores the potential for a personalized medicine approach. The selectivity of these inhibitors may also offer a better safety profile by avoiding the on-target toxicities associated with the inhibition of other FGFR family members, such as hyperphosphatemia, which is linked to FGFR1 inhibition.[9]

Pan-FGFR inhibitors like erdafitinib, infigratinib, and rogaratinib show broad anti-tumor activity across a range of cancers harboring various FGFR alterations (amplifications, fusions, and mutations) in FGFR1, 2, and 3.[3][4][6] This broader spectrum of activity makes them suitable for a wider patient population with different FGFR-driven malignancies. However, this lack of selectivity can also lead to a broader range of on-target side effects.

A crucial consideration is the potential for resistance to selective FGFR4 inhibition. Studies have suggested that redundancy from other FGFRs, such as FGFR3, can limit the efficacy of selective FGFR4 inhibitors in some contexts.[7] This observation may provide a rationale for the use of pan-FGFR inhibitors in certain FGF19-positive HCC cases or as a subsequent line of therapy after resistance to a selective inhibitor develops.

References

Independent Validation of Fgfr4-IN-1: A Comparative Analysis of Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fgfr4-IN-1 with Alternative FGFR4 Inhibitors

This guide provides an independent validation of the anti-tumor activity of Fgfr4-IN-1, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The performance of Fgfr4-IN-1 is compared with other notable selective FGFR4 inhibitors, including BLU-9931 (Fisogatinib) and FGF401 (Roblitinib). This analysis is based on publicly available preclinical data to assist researchers in making informed decisions for their oncology research and development programs.

The FGF19-FGFR4 signaling pathway is a critical driver in the pathogenesis of hepatocellular carcinoma (HCC) and other solid tumors.[1] FGFR4 has emerged as a promising therapeutic target, leading to the development of several selective inhibitors. This guide summarizes key quantitative data, details common experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.

Comparative Efficacy of Selective FGFR4 Inhibitors

The following tables summarize the in vitro and in vivo anti-tumor activities of Fgfr4-IN-1 and its key competitors. It is important to note that the data presented is compiled from various studies and may not have been generated in head-to-head comparative experiments. Therefore, direct comparisons should be made with caution.

Table 1: In Vitro Potency and Anti-Proliferative Activity of Selective FGFR4 Inhibitors

CompoundTargetIC50 (nM)Cell LineEC50 (µM)Citation
Fgfr4-IN-1 FGFR40.7HuH-70.0078[MedChemExpress Data]
BLU-9931 FGFR43Hep 3B0.07[2]
HuH-70.11[2]
JHH-70.02[2]
FGF401 FGFR42.4--[3]
H3B-6527 FGFR4---[1]

IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC50: Half-maximal effective concentration, a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: In Vivo Anti-Tumor Activity of Selective FGFR4 Inhibitors in Xenograft Models

CompoundXenograft ModelMouse StrainAdministration RouteDosageTumor Growth InhibitionCitation
BLU-9931 Hep 3B (HCC)-Oral10-100 mg/kg, twice dailyDose-dependent inhibition[2]
FGF401 HCC Patient-Derived Xenograft---Remarkable anti-tumor activity[4]
H3B-6527 HCC Xenograft---Repression of tumor growth[1]

Data for in vivo studies of Fgfr4-IN-1 was not available in the searched literature.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental procedures used to evaluate these inhibitors, the following diagrams have been generated.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB Klothoβ KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates STAT3 STAT3 FGFR4->STAT3 PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor Fgfr4-IN-1 / Alternatives Inhibitor->FGFR4 In_Vitro_Workflow cluster_kinase Biochemical Assay cluster_cell Cell-Based Assays KinaseAssay FGFR4 Kinase Assay IC50 Determine IC50 KinaseAssay->IC50 CellCulture Culture HCC Cell Lines Treatment Treat with Inhibitor CellCulture->Treatment ProliferationAssay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Treatment->ProliferationAssay WesternBlot Western Blot for Downstream Signaling Treatment->WesternBlot EC50 Determine EC50 ProliferationAssay->EC50 Signaling Assess Pathway Inhibition WesternBlot->Signaling In_Vivo_Workflow CellCulture Culture HCC Cell Lines Implantation Subcutaneous/Orthotopic Implantation in Mice CellCulture->Implantation TumorGrowth Allow Tumors to Reach Palpable Size Implantation->TumorGrowth Treatment Administer Inhibitor (e.g., Oral Gavage) TumorGrowth->Treatment Measurement Measure Tumor Volume and Body Weight Treatment->Measurement Analysis Analyze Tumor Growth Inhibition Measurement->Analysis

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Fgfr4-IN-11

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Fgfr4-IN-11, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Adherence to these procedures is critical for minimizing environmental impact and ensuring a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.

Key Handling and Storage Data

For optimal stability and safety, this compound and similar compounds should be stored under specific conditions. The following table summarizes key quantitative data for handling and storage.

ParameterValueSource
Storage (Powder) -20°C[1]
Storage (in Solvent) -80°C[1][2]
Long-term Storage (Solution) Up to 2 years at -80°C, 1 year at -20°C[2]
Shipping Condition Blue Ice or Ambient Temperature[3][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any laboratory chemical, must comply with local, state, and federal environmental regulations. The following is a general procedural guide.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound powder, as well as any lab materials grossly contaminated with the solid compound (e.g., weighing boats, contaminated gloves), should be collected in a clearly labeled, sealed container designated for chemical waste.
  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste program.
  • Sharps Waste: Any needles or other sharps used to handle this compound solutions should be disposed of in a designated sharps container.

2. Container Labeling:

  • All waste containers must be accurately and clearly labeled with the full chemical name ("this compound") and the appropriate hazard warnings. Based on the SDS for FGFR4-IN-4, relevant hazard statements include "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects".[1]

3. Waste Collection and Storage:

  • Store sealed waste containers in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
  • The storage area should be cool and well-ventilated.

4. Final Disposal:

  • Dispose of the collected chemical waste through your institution's licensed professional waste disposal service.[5] Never dispose of this compound down the drain or in the regular trash.
  • Follow all institutional guidelines and provide the waste disposal service with a complete and accurate description of the waste.

In Case of a Spill:

  • For small spills, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with an appropriate solvent.

  • For larger spills, evacuate the area and follow your institution's emergency procedures for chemical spills.

Visualizing Key Processes

To further clarify the critical pathways and procedures, the following diagrams illustrate the FGFR4 signaling pathway and the recommended disposal workflow for this compound.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates PLCg PLCγ FGFR4->PLCg Phosphorylates PI3K PI3K FRS2->PI3K GRB2 GRB2 FRS2->GRB2 AKT AKT PI3K->AKT CellResponse Cell Proliferation, Survival, Differentiation AKT->CellResponse SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse

Caption: Canonical FGFR4 signaling pathway activation.

Disposal_Workflow Start Start: this compound Waste PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate Waste PPE->Segregate SolidWaste Collect Solid Waste in Labeled, Sealed Container Segregate->SolidWaste Solid LiquidWaste Collect Liquid Waste in Labeled, Sealed Container Segregate->LiquidWaste Liquid Store Store Waste in Designated Secure Area SolidWaste->Store LiquidWaste->Store Dispose Arrange for Pickup by Licensed Waste Disposal Service Store->Dispose End End: Proper Disposal Dispose->End

Caption: Proper disposal workflow for this compound.

By adhering to these guidelines, laboratories can ensure the safe and responsible handling and disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific safety protocols and waste disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.